Latrepirdine activates AMPK at subnanomolar concentrations (0.1 nM) [1] [2]. Gene silencing of AMPKα or its upstream kinases (LKB1 and CaMKKβ) inhibits its effects, confirming the role of this pathway [1].
The table below summarizes the primary neuronal consequences of AMPK activation by this compound.
| Effect | Proposed Mechanism | Experimental Evidence |
|---|---|---|
| Increased ATP Levels [1] | AMPK activation improves energy homeostasis. | Observed in primary neurons [1]. |
| Reduced Neuronal Excitability [1] [2] | Plasma membrane hyperpolarization, reducing spontaneous Ca²⁺ oscillations and glutamate-induced Ca²⁺ influx [1]. | Protection against glutamate toxicity in primary cerebellar granule neurons (CGNs) [1]. |
| GLUT3 Translocation [1] | AMPK activation promotes glucose transporter movement to plasma membrane. | Flow cytometry in CGNs using GLUT3 antibody [1]. |
| Neuroprotection [1] [3] | Combines energy increase and excitability reduction. | "Preconditioning" in SOD1-G93A mouse model delayed symptom onset and extended lifespan [3]. |
Beyond AMPK, this compound induces mTOR- and Atg5-dependent autophagy, a cellular "clearance" process [4]. This is evidenced by increased LC3-II levels and reduced p62 in mouse neuroblastoma (N2a) cells, linked to inhibition of the mTOR signaling pathway (reduced p-mTOR and p-S6K) [4]. This mechanism is thought to contribute to reducing amyloid pathology and improving memory in animal models [4] [5].
The diagram below summarizes the key molecular pathways involved in this compound's action.
For experimental validation, the tables below summarize critical findings and methodological details from key studies.
Table: Key quantitative findings from this compound studies
| Parameter | Effect Size / Concentration | Experimental Model |
|---|---|---|
| AMPK Activation [1] | 0.1 nM (sub-nanomolar) | Primary Neurons |
| Protection vs. Glutamate Toxicity [1] | 0.1 - 100 nM | Primary CGNs |
| Autophagy Induction (LC3-II increase) [4] | 500 nM - 50 µM | N2a neuroblastoma cells |
| Life Span Extension [3] | 5 mg/kg (i.p., pre-conditioning) | SOD1-G93A ALS mice |
| Symptom Onset Delay [3] | 5 mg/kg (i.p., pre-conditioning) | SOD1-G93A ALS mice |
Table: Methodological details for key experiments
| Experiment | Key Procedures | Key Measurements |
|---|
| AMPK Activation & Neuroprotection [1] | - Primary murine CGNs/cortical neurons cultured 7-8 days.
This compound's clinical development highlights the importance of understanding mechanism of action (MoA) in drug development.
Latrepirdine was originally developed and marketed as an antihistamine in Russia in the 1980s, intended for treating allergic conditions such as hay fever [1] [2]. It was later withdrawn from the Russian market as more selective antihistamines were developed [3].
The compound is a small molecule with the chemical name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole and a molecular mass of 319.452 g/mol [1]. Its initial synthesis was described in Soviet patent SU-01138164, involving a condensation reaction under basic conditions [4].
The interest in this compound for neurodegenerative diseases emerged from early preclinical studies suggesting potential neuroprotective and cognition-enhancing properties.
This compound is characterized by a complex and multifaceted pharmacology, engaging multiple targets relevant to neuronal function and survival.
| Mechanism | Description | Key Supporting Evidence |
|---|---|---|
| Receptor Interactions | Potent antagonist at histamine H1, serotonin (5-HT6, 5-HT7), and adrenergic α2B receptors [6] [2]. | Identified as a potent 5-HT6 antagonist (~50 nM) and 5-HT7 antagonist (<10 nM); believed to underpin pro-cognitive effects [7] [6] [2]. |
| Mitochondrial Modulation | Stabilizes mitochondrial function; inhibits mitochondrial permeability transition pore (mPTP) opening [4] [1] [2]. | In vitro experiments demonstrated protection of mitochondria from calcium-induced swelling and improved calcium homeostasis [4] [2]. |
| Ion Channel Regulation | Inhibits voltage-gated L-type calcium channels [1] [2]. | Early in vitro studies showed blockade of L-type Ca2+ channels and modulation of AMPA and NMDA glutamate receptor activity [1]. |
| Induction of Autophagy | Enhances mTOR- and Atg5-dependent autophagy (cellular "clean-up" process) [7] [8]. | Cellular models (HeLa, N2a) showed increased autophagosome formation; mouse models exhibited reduced AB42 and α-synuclein [7] [8]. |
The following diagram summarizes the key molecular pathways and cellular processes influenced by this compound based on preclinical research:
Summary of this compound's Multi-Target Mechanism
The clinical journey of this compound was marked by initial high hopes followed by definitive failures in large-scale trials.
| Trial / Study | Phase | Outcome & Key Data |
|---|---|---|
| Russian Trial in AD [3] | II (equiv.) | Positive: Significant improvement over placebo at 6 and 12 months on all 5 efficacy endpoints (cognition, global function, ADLs, behavior). |
| CONNECTION (AD) [3] | III | Failed: No significant difference vs. placebo on co-primary endpoints (cognition, global function) at 6 months. |
| HORIZON (HD) [9] | III | Failed: No significant improvement in cognition (MMSE) or global function vs. placebo after 6 months. Safe but ineffective. |
| CONCERT (AD) | III | Failed: Another Phase III trial that failed to show benefit, ending major development for AD [1]. |
The stark contrast between the highly positive single-country Russian trial and the subsequent negative multinational trials raised questions about trial design and conduct. Potential reasons discussed in the scientific community include differences in the patient population, the specific drug formulation used, and the possibility of unintentional unblinding in the initial trial due to the drug's distinctive side effects like dry mouth and a numbing sensation on the tongue [3].
Although major development for Alzheimer's and Huntington's disease has been discontinued, research into this compound has not entirely ceased.
Latrepirdine (Dimebon) represents a compelling case study in drug repurposing and the importance of understanding mechanistic pharmacology in therapeutic development. Initially developed in Russia as a first-generation antihistamine, this compound was later investigated as a potential treatment for Alzheimer's disease (AD) and Huntington's disease (HD) based on promising preclinical and phase II clinical trial data. Despite initially encouraging results that demonstrated cognitive benefits in patients with mild-to-moderate AD, the compound failed to show efficacy in subsequent phase III trials, highlighting the critical importance of understanding its precise mechanism of action before clinical evaluation. [1] [2]
The interest in this compound as a therapeutic for neurodegenerative diseases emerged from growing evidence implicating mitochondrial dysfunction as a key driver of pathology in conditions like AD. Mitochondria serve as the primary energy generators in neurons, and their impairment leads to reduced ATP production, increased oxidative stress, and ultimately neuronal death. The divergent outcomes in clinical trials—with a successful Russian phase II trial followed by failed multinational phase III trials—have been attributed to differences in patient populations, trial design, and potentially the drug's complex, multi-target pharmacology. This technical review comprehensively examines this compound's effects on mitochondrial function, detailing the molecular mechanisms, experimental approaches for investigation, and implications for future therapeutic development. [1] [2]
This compound demonstrates potent effects on cellular energy sensors at remarkably low concentrations. Research has shown that the drug activates AMP-activated protein kinase (AMPK) at concentrations as low as 0.1 nM, positioning AMPK activation as one of its most potent biological activities. AMPK serves as a master regulator of cellular energy homeostasis, responding to low energy states by activating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This activation has profound implications for neuronal metabolism and survival under stress conditions. Through gene silencing approaches, researchers determined that this compound's activation of AMPK depends on upstream kinases LKB1 and CaMKKβ, indicating a specific mechanism rather than indirect cellular stress. [3]
The activation of AMPK by this compound translates to measurable improvements in neuronal bioenergetics. Treatment with this compound increases intracellular ATP levels in primary neurons, enhancing the energy capacity of neurons. Additionally, this compound stimulates the translocation of glucose transporter 3 (GLUT3) to the plasma membrane, facilitating greater glucose uptake into neurons to fuel metabolic processes. These coordinated effects on cellular energy sensing, ATP production, and glucose uptake position this compound as a potential modulator of the bioenergetic deficits that characterize neurodegenerative diseases. [3]
This compound exhibits significant mitochondrial membrane-stabilizing properties that contribute to improved neuronal viability under stress conditions. At nanomolar concentrations (nM), this compound increases mitochondrial membrane potential (ΔΨm) in both primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y), as measured by enhanced uptake of the voltage-sensitive probe TMRM. This effect was initially attributed to direct mitochondrial action; however, further investigation using the plasma membrane potential indicator DisBAC2(3) revealed that this compound's effects on TMRM uptake were largely mediated by plasma membrane hyperpolarization rather than purely mitochondrial mechanisms. [3] [4]
The membrane-stabilizing effects extend to neuroprotection against excitotoxicity. Pretreatment with this compound reduces spontaneous Ca²⁺ oscillations as well as glutamate-induced Ca²⁺ increases in primary neurons, resulting in protection against glutamate toxicity. This modulation of calcium signaling and neuronal excitability represents a crucial mechanism through which this compound may protect vulnerable neuronal populations in neurodegenerative conditions. Under stress conditions, mitochondria in this compound-treated neurons show increased resistance to elevated intracellular calcium concentrations, maintaining their membrane potential while control neurons rapidly lose mitochondrial integrity. This mitochondrial stabilization contributes to enhanced cell survival under challenging conditions. [3] [4]
In vivo studies have demonstrated that this compound significantly increases cerebral glucose utilization (CGU) in aged mice as measured by [¹⁸F]-fluorodeoxyglucose positron emission tomography (FDG-PET). This effect appears age-dependent, with this compound enhancing CGU in aged mice but not in young mice, suggesting it may specifically benefit compromised systems. The increase in cerebral glucose metabolism aligns with the observed AMPK activation and GLUT3 translocation, providing a coherent picture of enhanced bioenergetic capacity. Interestingly, this compound treatment does not affect mitochondrial DNA content, indicating that its benefits do not stem from increased mitochondrial biogenesis but rather from improved function of existing mitochondria. [5] [4]
Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Parameters
| Parameter | Effective Concentration | Effect Size | Experimental System |
|---|---|---|---|
| AMPK Activation | 0.1 nM | Potent activation | Primary neurons [3] |
| ATP Levels | nM range | Significant increase | Primary mouse cortical neurons & SH-SY5Y cells [3] [4] |
| Mitochondrial Membrane Potential | nM range | Increased TMRM uptake | Primary neurons [3] [4] |
| Succinate Dehydrogenase Activity | nM range | Enhanced activity | SH-SY5Y cells [4] |
| Calcium Resistance | nM range | Maintained ΔΨm under stress | Primary neurons under calcium challenge [4] |
| Glucose Utilization | 1.0 mg/kg (in vivo) | Significant increase | Aged B6SJLF2 mice [5] |
The effects of this compound on mitochondrial function follow distinct concentration-response relationships across different parameters. Notably, many beneficial effects occur at very low concentrations (picomolar to nanomolar range), which correspond to therapeutically relevant concentrations based on pharmacokinetic studies in humans. For instance, plasma levels in AD patients taking 20 mg three times daily were approximately 10-15 pmol/mL, with brain concentrations estimated to be about ten times higher due to favorable partitioning. This alignment between effective concentrations in preclinical models and achievable human concentrations is crucial for interpreting the potential therapeutic relevance of observed effects. [1]
At nanomolar concentrations, this compound demonstrates multi-faceted enhancement of mitochondrial function across various experimental systems:
Basal conditions: Under non-stress conditions, nM concentrations of this compound increase succinate dehydrogenase activity (measured by MTT assay), enhance mitochondrial membrane potential, and elevate cellular ATP levels. These improvements in fundamental mitochondrial parameters suggest direct effects on electron transport chain function and oxidative phosphorylation efficiency.
Stress conditions: When neurons face metabolic challenges, this compound pretreatment confers resilience. The compound protects against glutamate toxicity, oxidative stress, and Aβ toxicity, with mitochondrial stabilization playing a central role in this protective effect. The preservation of mitochondrial function under stress conditions may be particularly relevant for neurodegenerative diseases, where neurons face chronic metabolic challenges. [4]
Table 2: Comparative Effects of this compound Across Experimental Models
| Experimental Model | Key Mitochondrial Effects | Dosing/Concentration | Functional Outcomes |
|---|---|---|---|
| Primary Mouse Cortical Neurons | ↑ ATP levels, ↑ mitochondrial membrane potential, ↓ glutamate-induced Ca²⁺ increases | 0.1 nM - 100 nM | Protection against glutamate toxicity [3] [4] |
| Human SH-SY5Y Neuroblastoma Cells | ↑ Succinate dehydrogenase activity, ↑ mitochondrial membrane potential, ↑ ATP levels | nM concentrations | Enhanced cell viability under serum starvation [4] |
| Aged B6SJLF2 Mice | ↑ Cerebral glucose utilization | 1.0 mg/kg single dose | Enhanced regional brain metabolism [5] |
| HEK Cells/HEK-APP Cells | Improved impaired mitochondrial function | 100 nmol/L | Mitochondrial protection in model of impairment [1] |
While many beneficial mitochondrial effects occur at low nanomolar concentrations, some studies have reported activities at much higher concentrations (micromolar range) that may not be therapeutically relevant. For instance, effects on mitochondrial permeability transition pore (mPTP) inhibition, autophagy modulation, and protection against oxidative stress have been observed at concentrations exceeding 5-10 μM. However, several studies failed to systematically evaluate whether these effects also occur at lower concentrations, leaving open the possibility that some mechanisms may operate across multiple concentration ranges. The potential for biphasic effects—where different mechanisms dominate at different concentrations—complicates the interpretation of this compound's pharmacology. [1]
Interestingly, some investigations have demonstrated that mitochondrial improvements persist even at high concentrations, suggesting that certain beneficial mechanisms may operate across a wide concentration spectrum. For example, Bharadwaj et al. and Zhang et al. showed improved mitochondrial function at very low concentrations that remained stable even when much higher concentrations were applied. This pattern indicates that some mitochondrial effects may follow a non-monotonic response curve, potentially explaining disparate results across studies using different concentration ranges. The consistent reporting of mitochondrial effects across numerous independent laboratories using various experimental systems strengthens the validity of this mechanism as a genuine component of this compound's pharmacology. [1] [4]
The evaluation of mitochondrial membrane potential represents a fundamental approach for investigating this compound's effects on mitochondrial function. The standard protocol involves using tetramethylrhodamine methyl ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Primary neurons or neuronal cell lines are incubated with TMRM (typically at 20-50 nM) for 15-30 minutes at 37°C, followed by treatment with this compound across a concentration range (0.1 nM to 100 nM). Fluorescence is measured using fluorescence microscopy or plate readers, with increases in signal intensity indicating enhanced mitochondrial membrane potential. To confirm the specific role of plasma membrane hyperpolarization in the observed effects, parallel experiments using the plasma membrane potential indicator DisBAC₂(3) are recommended. [3]
For measurement of intracellular ATP levels, the bioluminescent ATP determination kit is widely employed. This assay exploits the absolute requirement for ATP in the light-emitting luciferase-catalyzed oxidation of luciferin. Cells are treated with this compound for specified durations (typically 2-6 hours), followed by lysis and incubation with the reaction mix. Luminescence is measured using a plate-reading luminometer, with values compared to an ATP standard curve for quantification. Normalization to protein content or cell number ensures accurate comparisons between treatment groups. Through this methodology, researchers have consistently demonstrated that this compound at nanomolar concentrations significantly increases ATP levels in primary neurons and neuronal cell lines. [3] [4]
The assessment of mitochondrial substrate flux provides crucial information about specific metabolic pathways affected by this compound. A sophisticated approach involves using recombinant perfringolysin O (rPFO), a cholesterol-specific cytolysin that selectively permeabilizes the plasma membrane without damaging mitochondrial membranes. This technique allows investigators to study mitochondrial respiration with specific substrates under controlled conditions. The protocol involves several key steps: [6]
Cell Preparation: Seed cells (such as HepG2 or neuronal models) in XF96 microplates at appropriate densities (e.g., 20,000 cells/well) and allow attachment.
Treatment: Apply this compound across a concentration range (e.g., 1 nM to 1 μM) for a defined period (e.g., 16-24 hours).
Permeabilization: Wash cells with calcium- and magnesium-free PBS, then incubate with assay medium containing 1 nM rPFO for optimal plasma membrane permeabilization.
Substrate-Inhibitor Injections: Program the extracellular flux analyzer to sequentially inject specific substrate combinations:
Data Analysis: Calculate respiratory parameters including basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity for each substrate pathway.
This comprehensive assessment enables researchers to determine which mitochondrial substrate utilization pathways are most affected by this compound treatment, providing mechanistic insights into its effects on cellular metabolism. [6]
The following diagram illustrates the experimental workflow for mitochondrial substrate flux analysis using rPFO:
Experimental workflow for mitochondrial substrate flux analysis using rPFO permeabilization.
For in vivo evaluation of cerebral metabolic effects, [¹⁸F]-fluorodeoxyglucose positron emission tomography (FDG-PET) provides a non-invasive method to measure cerebral glucose utilization (CGU). The standard protocol involves:
Animal Preparation: Aged mice (e.g., 20-month-old B6SJLF2 females) are fasted for 4-6 hours before the study to standardize metabolic conditions.
Drug Administration: Administer this compound (1.0 mg/kg) or vehicle via appropriate route (e.g., intraperitoneal injection).
Tracer Injection and Uptake: Inject [¹⁸F]-FDG intravenously and allow 30-45 minutes for tracer uptake and brain incorporation.
Image Acquisition: Perform PET scanning under anesthesia using appropriate parameters (typically 10-20 minute static acquisition).
Image Analysis: Reconstruct images and calculate standardized uptake values (SUVs) for specific brain regions. Compare this compound-treated animals to vehicle controls to identify regions with significantly altered glucose metabolism.
This approach has demonstrated that this compound significantly increases CGU in aged mice but not in young mice, suggesting an age-dependent effect on brain metabolism that aligns with its potential application in age-related neurodegenerative diseases. [5]
The transition from promising preclinical data to clinical application has proven challenging for this compound. Initial phase II trials in Alzheimer's disease demonstrated substantial therapeutic benefits across cognitive, functional, and behavioral domains, with effects maintained over 12 months. These positive outcomes were hypothesized to stem from the mitochondrial and neuroprotective effects observed in preclinical models. However, subsequent phase III trials (CONNECTION and CONTACT) failed to demonstrate significant benefits compared to placebo, leading to discontinuation of the development program. [2] [1]
Several factors may account for these divergent clinical outcomes:
Patient population differences: The successful phase II trial enrolled patients in Russia with a mean age of 68.1 years and baseline Mini-Mental State Examination (MMSE) scores of 19.3, while the phase III trials included older patients (mean age 74.4 years) with slightly higher baseline MMSE (approximately 21). The older age and potentially different disease stage in phase III may have influenced responsiveness.
Disease stage specificity: Evidence suggests that this compound's benefits may be most apparent in actively progressing disease. In the phase II trial, placebo patients deteriorated significantly, allowing detection of this compound's stabilizing effect. In phase III, both groups showed minimal decline, complicating interpretation. [1] [2]
Biomarker-stratified populations: The lack of biomarker confirmation of AD pathology in early trials may have included patients with non-AD dementias that respond differently to treatment.
Pharmacogenomic considerations: Large individual variability in this compound metabolism has been observed, with up to 20-fold differences in AUC values between poor and extensive CYP2D6 metabolizers. This variability could obscure treatment effects in unstratified analyses. [1]
The this compound experience offers valuable lessons for drug development in neurodegenerative diseases:
Mechanism-based patient selection: Future trials should enrich for patients most likely to benefit based on mechanism. For this compound, this might include patients with evidence of mitochondrial dysfunction or rapid disease progression.
Biomarker-integrated trials: Incorporating biomarkers of target engagement (e.g., FDG-PET to demonstrate cerebral metabolic effects) could provide proof of mechanism and guide dosing.
Improved trial design: Adaptive designs that allow modification based on interim analyses may better accommodate the heterogeneity of neurodegenerative diseases.
Drug combination strategies: Given the multifactorial nature of neurodegenerative diseases, mitochondrial stabilizers like this compound may show greater efficacy in combination with other mechanism-targeted therapies.
The following diagram summarizes the primary molecular mechanisms through which this compound impacts mitochondrial function and neuronal physiology:
Comprehensive mechanism of this compound's action on mitochondrial function and neuronal physiology.
This compound represents a compelling example of mitochondrial pharmacology with complex, concentration-dependent effects on neuronal function. The compound demonstrates potent enhancement of mitochondrial function at low nanomolar concentrations through multiple complementary mechanisms, including AMPK activation, membrane stabilization, and improved substrate utilization. These effects translate to improved neuronal bioenergetics, protection against stress, and enhanced cerebral glucose metabolism in aged animals. [3] [4] [5]
The disconnect between compelling preclinical data and clinical trial outcomes highlights the challenges in translating mitochondrial pharmacology into effective neurodegenerative therapies. Future efforts should focus on mechanism-informed clinical trial designs that incorporate biomarkers of mitochondrial function and target engagement. Additionally, the exploration of This compound analogs and combination therapies may yield approaches with improved efficacy and consistency. The scientific insights gained from studying this compound's effects on mitochondrial function continue to inform the development of novel therapeutic strategies for neurodegenerative diseases characterized by bioenergetic deficits. [1] [2]
This compound (Dimebon) represents a compelling case study in pharmaceutical development, where crystal polymorphism significantly influences therapeutic efficacy. Originally developed as a non-selective antihistamine in Russia in 1983, this compound garnered renewed interest in the early 2000s as a potential therapeutic for Alzheimer's disease and other neurodegenerative conditions. However, its clinical development path has been marked by contradictory results, with a successful Phase II trial followed by failed Phase III studies. These discrepancies prompted investigators to explore whether physicochemical properties, particularly crystal polymorphism, might explain the inconsistent clinical outcomes observed across different trials.
The phenomenon of polymorphism is prevalent among organic pharmaceutical compounds, wherein molecules can crystallize into multiple distinct forms with unique thermodynamic and physicochemical properties. These polymorphic variations can significantly impact critical drug characteristics including solubility, dissolution rate, melting point, density, and stability, which collectively influence bioavailability and pharmacological activity. For this compound, six polymorphic forms (A, B, C, D, E, and F) have been identified and characterized, with the recently discovered polymorph E demonstrating particularly promising properties in preclinical assessments [1].
Polymorph E of this compound represents a novel crystalline form with distinct structural attributes that confer advantageous pharmacokinetic properties. This polymorph was prepared from this compound free base as described in Patent WO 2022/160,066, distinguishing it from other polymorphs (A, B, C, D, and F) which were derived from this compound dihydrochloride [1]. The crystal structure of polymorph E appears to facilitate enhanced dissolution and absorption profiles, although the exact molecular arrangement remains proprietary information protected under the patent.
The experimental rationale for focusing on polymorph E emerged from the need to explain contradictory clinical results observed in this compound trials. Previous research had indicated that different polymorphic forms can exhibit markedly different bioavailability and therapeutic efficacy despite identical chemical composition. This understanding prompted systematic comparison of all six known polymorphs to identify the form with optimal pharmacokinetic and pharmacodynamic properties. The investigation specifically aimed to correlate crystal structure with brain penetration and cognitive effects, key determinants of success for central nervous system therapeutics [1]. The superior performance of polymorph E in preliminary screens justified more extensive characterization to establish it as a promising candidate for further development in neurodegenerative disorders, particularly those involving memory impairment such as Alzheimer's disease.
The pharmacokinetic studies utilized 177 mature specific pathogen-free (SPF) male Sprague-Dawley rats aged 7-10 weeks, obtained from the Pushchino nursery of laboratory animals in Russia. Animals were acclimated for 7 days under controlled environmental conditions: temperature maintained at 20°C–24°C, relative humidity at 30%–55%, and a 12-hour light/dark cycle (08:00–20:00 "day", 20:00–08:00 "night") with 10 air changes per hour. Throughout the study, animals received autoclaved SNIFF RI/M-H V1534-30 complete granular rodent food ad libitum. All procedures received approval from the Institutional Animal Care and Use Committee (IACUC) under protocol number 809/21 from 10.08.2021, in accordance with EU Directive 2010/63/EU for animal research protections [1].
Polymorph Source: Polymorph E was prepared from this compound free base (JV "Organica") according to the methodology described in Patent WO 2022/160,066 [1]
Formulation: Each polymorph was prepared as a suspension in corn oil immediately before administration (not exceeding 3 hours prior to dosing). The calculated amount of respective polymorph was weighed and mixed with corn oil to achieve a concentration equivalent to 5 mL/kg administration volume [1]
Dosing Protocol: Animals received oral administration via gavage at a dose of 10 mg/kg once daily for 7 consecutive days. Dosing occurred between 09:00–13:00 each day, with suspensions continuously stirred on a magnetic stirrer during administration to maintain homogeneity [1]
On the seventh day of administration, animals were euthanized by anesthesia and subsequent exsanguination at predetermined time points (15, 30, 60, and 120 minutes post-administration). Blood collection was performed from the inferior vena cava using sodium citrate (1:9 ratio) as an anticoagulant. Samples were centrifuged at 21°C, 1600 g for 15 minutes, with resulting serum (≥600 µL) stored at -70°C until analysis. Brain samples were collected immediately after blood sampling, with brains removed from the cranium and divided into two hemispheres along the sagittal plane. One hemisphere was flash-frozen in liquid nitrogen and maintained at -70°C until analysis [1].
The cognitive-enhancing activity of this compound polymorph E was evaluated using male and female Wistar rats in a scopolamine-induced memory impairment model. Scopolamine, a muscarinic antagonist, was administered to produce memory deficits analogous to those observed in Alzheimer's disease, creating a validated model for assessing potential cognitive benefits of experimental compounds. Animals were pretreated with scopolamine prior to this compound administration to establish the nootropic effects of the different polymorphs [1].
Cognitive function was assessed using the passive avoidance paradigm, which evaluates learning and memory in rodents. This test leverages the natural preference of rodents for dark environments while measuring their ability to remember aversive stimuli. The apparatus consists of both light and dark chambers separated by a guillotine door. During training, animals receive a mild foot shock upon entering the dark chamber. In subsequent testing sessions, the latency to enter the dark chamber is measured, with increased latency indicating better retention of the aversive experience [1].
Animals received oral administration of this compound polymorphs in corn oil at a dose of 10 mg/kg once daily for 9 consecutive days. The specific testing protocol involved:
Figure 1: Cognitive Testing Workflow. This diagram illustrates the sequential protocol for assessing cognitive enhancement using scopolamine-impaired Wistar rats and the passive avoidance test.
Liquid extraction techniques were employed to isolate this compound from biological matrices. For blood serum, 300 μL aliquots were mixed with 50 μL of 0.1 M NaOH solution, followed by the addition of 1.2 mL of methyl tert-butyl ether:hexane (80:20) mixture. Samples were vortexed for 10 minutes on an orbital shaker, then centrifuged at 13,000 rpm for 5 minutes. The organic layer was collected and evaporated to dryness, with the residue reconstituted in 0.300 mL of 30% aqueous acetonitrile [2].
Brain tissue samples (approximately 300 mg) were homogenized using an ultrasonic homogenizer prior to extraction. The homogenate was treated with 50 μL of 0.1 M NaOH, followed by the addition of 1.2 mL of methyl tert-butyl ether. Samples were mixed on an orbital shaker for 15 minutes and centrifuged at 13,000 rpm for 5 minutes. The organic layer was collected, evaporated to dryness, and the residue reconstituted in 0.3 mL of 30% aqueous acetonitrile [2].
This compound concentrations in biological samples were quantified using liquid chromatography-mass spectrometry with the following parameters [2]:
Table 1: LC-MS Instrumental Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Instrument | LCMS-8050 with LC-20 Prominence chromatograph and SIL-20Ax autosampler |
| Column | Kinetex C18 5µm (100 × 2.1) mm |
| Mobile Phase | Component A: 0.1% aqueous formic acid Component B: 0.1% formic acid in acetonitrile | | Elution Mode | Isocratic (70:30 A:B ratio) | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Retention Time | 0.55 min | | Analysis Time | 0.7 min | | Detection | Positive mode electrospray ionization, MRM mode |
Quantitative analysis was performed using the external standard method with absolute calibration. A standard solution of this compound hydrochloride (5 mg) was prepared in 1 mL of 30% aqueous acetonitrile with 0.1% formic acid. Serial dilutions were performed to obtain working solutions with concentrations of 500, 100, 50, 10, and 5 μg/mL. Calibration curves were constructed by spiking blank rat serum or brain tissue homogenate with working solutions to achieve concentrations of 1-75 ng/mL for serum and 3-100 ng/300 mg for brain tissue [2].
The pharmacokinetic assessment revealed that polymorph E demonstrated superior bioavailability compared to other polymorphic forms. The area under the curve (AUC) values, representing total drug exposure, were highest for polymorph E in both blood serum and brain tissue samples. Analysis of the time-concentration profile indicated that polymorph E achieved effective concentrations in the brain, with approximately 10-fold higher levels in brain tissue compared to plasma, suggesting excellent blood-brain barrier penetration [1].
Table 2: Comparative Bioavailability of this compound Polymorphs in Rat Models
| Polymorph Form | Relative Blood AUC | Relative Brain AUC | Brain-to-Plasma Ratio |
|---|---|---|---|
| Polymorph E | 100% (Reference) | 100% (Reference) | ~10:1 |
| Polymorph A | Significantly lower | Significantly lower | Not specified |
| Polymorph B | Significantly lower | Significantly lower | Not specified |
| Polymorph C | Significantly lower | Significantly lower | Not specified |
| Polymorph D | Significantly lower | Significantly lower | Not specified |
| Polymorph F | Significantly lower | Significantly lower | Not specified |
In the passive avoidance test, animals treated with polymorph E exhibited performance that most closely resembled that of control animals without scopolamine-induced impairment. The latent period before entering the dark chamber was significantly longer in the polymorph E group compared to other polymorph groups, indicating superior memory retention. Statistical analysis confirmed that the values for polymorph E were significantly different from those observed with other polymorphic forms, establishing its superior cognitive-enhancing efficacy in this validated model [1].
Table 3: Cognitive-Enhancing Effects of this compound Polymorph E in Scopolamine-Impaired Rats
| Experimental Group | Latent Period (seconds) | Statistical Significance | Cognitive Effect |
|---|---|---|---|
| Control (No Impairment) | Baseline | Reference | Normal memory |
| Scopolamine Only | Significantly reduced | p < 0.05 vs control | Impaired memory |
| Scopolamine + Polymorph E | Not different from control | p < 0.05 vs other polymorphs | Restored memory function |
| Scopolamine + Other Polymorphs | Intermediate values | p < 0.05 vs Polymorph E | Partial improvement |
The crystal structure of pharmaceutical compounds plays a decisive role in their therapeutic efficacy, particularly for central nervous system targets where blood-brain barrier penetration is crucial. The demonstrated superiority of this compound polymorph E in both bioavailability and cognitive-enhancing activity underscores the importance of polymorph selection during drug development. The significantly higher AUC values observed with polymorph E in brain tissue correlate directly with its enhanced efficacy in the scopolamine-induced memory impairment model, highlighting the connection between pharmacokinetic properties and pharmacodynamic outcomes [1].
From a formulation perspective, these findings have profound implications. The use of polymorph E could potentially explain the contradictory results observed in different clinical trials of this compound, where variations in the crystalline form of the active pharmaceutical ingredient may have led to differences in clinical efficacy. Furthermore, the enhanced bioavailability of polymorph E may allow for dose reduction strategies, potentially minimizing side effects while maintaining therapeutic benefits. The robust brain penetration observed with polymorph E, evidenced by the 10-fold higher concentrations in brain tissue compared to plasma, positions this polymorph as particularly suitable for neurodegenerative disorders where target engagement in the CNS is paramount [1].
These application notes provide researchers with a validated protocol for assessing polymorph-specific effects on pharmacokinetics and cognitive outcomes. The methodologies described herein can be adapted for other CNS drug candidates where polymorphic forms may influence therapeutic potential. When implementing these protocols, special attention should be paid to the strict adherence to the sample preparation and storage conditions, as these factors significantly impact the reliability and reproducibility of the LC-MS quantification and subsequent pharmacokinetic calculations [1] [2].
Latrepirdine (Dimebon) is a small molecule initially developed as a non-selective antihistamine in Russia in the 1980s and later investigated for potential applications in neurodegenerative disorders including Alzheimer's disease and Huntington's disease. Despite early promising results in small-scale clinical trials, the drug ultimately failed to demonstrate therapeutic efficacy in larger Phase III trials and was abandoned by the pharmaceutical industry during clinical development [1] [2]. The compound has multiple proposed mechanisms of action, including inhibition of 5-HT serotonergic receptors, NMDA receptor antagonism, and potential improvement of mitochondrial function in neuronal cells [2]. From a pharmacokinetic perspective, this compound undergoes significant first-pass metabolism primarily via the CYP2D6 enzyme, resulting in low and variable oral bioavailability that contributes to its inconsistent clinical performance [1] [2].
The sublingual route of administration presents a promising alternative to conventional oral delivery for this compound, as it potentially bypasses hepatic first-pass metabolism and may offer improved systemic bioavailability. The sublingual mucosa provides a rich vascular network that allows drugs to pass directly into the systemic circulation, thereby circumventing the gastrointestinal tract and liver metabolism [2]. Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a powerful computational tool to predict the pharmacokinetic behavior of drugs across different administration routes and population groups, integrating physicochemical properties of drugs with physiological parameters of the human body [3]. This approach is particularly valuable for simulating sublingual administration, where traditional pharmacokinetic models often fail to adequately capture the complex absorption dynamics.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a mechanistic, "bottom-up" approach that mathematically describes the absorption, distribution, metabolism, and excretion (ADME) of drugs in the context of actual human physiology. Unlike conventional compartmental models that lack physiological meaning, PBPK models incorporate real anatomical and physiological parameters, including organ sizes, blood flows, tissue compositions, and metabolic processes [3]. These models use a series of differential equations to simulate drug concentration-time profiles in various tissues and organs, providing a comprehensive framework for predicting pharmacokinetic behavior under different conditions. The strength of PBPK modeling lies in its ability to integrate data from multiple sources, including in vitro assays, physicochemical properties, and pre-clinical studies, to make predictions about in vivo drug behavior in humans [3].
PBPK models have found diverse applications throughout the drug development process, including drug-drug interaction predictions (28% of applications), interindividual variability assessment (23%), absorption kinetics (12%), and age-related pharmacokinetic changes (10%) according to a systematic review [3]. For regulatory filings, these models are primarily used for drug-drug interaction predictions (60%), pediatric applications (21%), and absorption predictions (6%). In the context of sublingual administration, PBPK modeling faces unique challenges due to the complex physiology of the oral cavity and the dynamic nature of drug absorption across the buccal mucosa.
Sublingual drug delivery leverages the highly vascularized mucosal membrane on the ventral surface of the tongue, where drugs can directly enter the systemic circulation via the sublingual artery and associated blood vessels [2]. This route offers several advantages over oral administration, including rapid absorption onset, avoidance of gastrointestinal degradation, and most importantly, bypassing of hepatic first-pass metabolism. However, successful sublingual delivery requires specific drug characteristics, including appropriate physicochemical properties (molecular size, lipophilicity), rapid disintegration/dissolution, and sufficient contact time with the mucosal surface [2].
From a modeling perspective, sublingual absorption presents unique challenges that must be addressed through specialized parameters. The Absorption Scale Factor (ASF) is a critical multiplier used to scale effective permeability in each compartment to account for variations in surface-to-volume ratio, pH effects, influx or efflux transporter differences, and other absorption-rate-determining factors that differ across compartments [2]. Additionally, the concept of pHmax – where absorption of both ionized and non-ionized drug forms is maximized through the oral mucosa via passive diffusion – must be considered for optimal sublingual delivery [2]. These parameters require careful optimization during model development, as demonstrated in the this compound PBPK model where adjusting the ASF from its default value to an optimized value of 3.51 significantly increased the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [2].
Comprehensive parameterization is fundamental to developing a reliable PBPK model for sublingual this compound. The table below summarizes the critical input parameters required for model construction, compiled from experimental and in silico sources:
Table 1: Key Physicochemical and Pharmacokinetic Parameters for this compound
| Parameter | Value | Source/Method |
|---|---|---|
| Molecular Weight | ~316 g/mol (free base) | Chemical structure [4] |
| LogP | ~5.0 (lipophilic) | In silico prediction [2] |
| pKa | Basic compound | In silico prediction [2] |
| Solubility | Varies by polymorph | Experimental data [4] |
| Caco-2 Permeability | High | Preadmet software prediction [2] |
| Primary Metabolic Pathway | CYP2D6 | Clinical data [2] |
| Clearance Range | 1220-2451 L/h | Clinical trial data [2] |
| Bioavailability (Oral) | Low (due to first-pass) | Clinical trial data [2] |
The polymorphic form of this compound has been shown to significantly impact its bioavailability and pharmacokinetic profile. Research comparing six different polymorphs (A, B, C, D, E, and F) demonstrated that polymorph E exhibited the highest bioavailability in both blood and brain tissues in rat studies [4]. This highlights the importance of specifying the polymorphic form used in any experimental or modeling work, as this variable can substantially influence dissolution rate and subsequent absorption.
Sublingual-specific parameters must be carefully defined to accurately simulate the absorption environment of the oral cavity. The following table outlines critical parameters for modeling sublingual this compound administration:
Table 2: Sublingual Administration Parameters for PBPK Modeling
| Parameter | Description | Considerations |
|---|---|---|
| Absorption Scale Factor (ASF) | Multiplier for effective permeability | Optimized value of 3.51 for this compound [2] |
| Oral Cavity pH | pH environment for absorption | Optimization needed around pHmax [2] |
| Surface Area | Sublingual mucosal contact area | Default physiological values typically used |
| Blood Flow | Sublingual arterial supply | Default physiological values typically used |
| Formulation Type | Tablet vs. solution | Affects dissolution and absorption rate |
| Contact Time | Duration in sublingual cavity | Influenced by patient factors and formulation |
The nonlinear nature of sublingual absorption must be considered, particularly for higher doses. As demonstrated in buprenorphine PBPK models, sublingual bioavailability often decreases with increasing dose due to saturation of absorption mechanisms and limited mucosal contact time [5] [6]. While specific dose-dependent absorption data for this compound is limited, incorporating such nonlinearity may improve model accuracy, especially when simulating across a wide dose range.
PBPK model development for sublingual this compound follows a structured workflow that integrates drug properties, physiological parameters, and route-specific absorption characteristics. The following diagram illustrates the comprehensive modeling workflow:
Specialized simulation software such as GastroPlus (Simulations Plus, Inc.) or Simcyp (Certara) are essential for implementing sublingual PBPK models, as they contain built-in physiological models for the oral cavity and advanced absorption modules. GastroPlus utilizes the Advanced Compartmental Absorption and Transit (ACAT) model to describe drug movement through the human body, including specialized compartments for sublingual absorption [1] [2]. The software allows researchers to input this compound-specific parameters, including solubility, LogP, permeability values (such as Caco-2 predictions from tools like Preadmet), and clearance values obtained from clinical trials [2].
The critical step in model implementation involves configuring the sublingual absorption parameters, particularly the Absorption Scale Factor (ASF) and oral cavity pH. For this compound, researchers optimized the ASF from its default value to 3.51, which dramatically increased the predicted percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [2]. This optimization process typically involves iterative adjustments and sensitivity analysis to identify parameter values that yield the best agreement with observed clinical data. Additionally, the pH of the oral cavity should be optimized around the concept of pHmax, where absorption of both ionized and non-ionized drug forms is maximized through passive diffusion across the oral mucosa [2].
Model validation is a critical step to ensure predictive reliability. For this compound, this involves comparing simulated pharmacokinetic parameters with observed data from clinical trials. The validation process should assess key parameters including Cmax (peak plasma concentration), AUC (area under the concentration-time curve), and Tmax (time to reach peak concentration) [2] [5]. Successful validation typically requires that the geometric means of ratios between predicted and observed (P/O) values for AUC and Cmax fall within a 1.25-fold prediction error range, following established PBPK validation criteria [5].
In the case of this compound, the PBPK model successfully achieved predicted Cmax values that coincided with those found in clinical trials (0.0116 ± 0.0012 μg/mL simulated vs. 0.0122 ± 0.0015 μg/mL observed for 20 mg dose), though some discrepancies were noted in AUC values [2]. This level of agreement demonstrates the utility of PBPK modeling for predicting key pharmacokinetic parameters while also highlighting areas where further model refinement may be necessary. For comprehensive validation, the model should be tested across the entire dose range of interest (e.g., 20 mg and 40 mg for this compound) and against different formulation approaches.
Simulation outputs from sublingual PBPK models provide comprehensive pharmacokinetic profiles that enable quantitative comparison between administration routes. The primary parameters of interest include Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the concentration-time curve), and relative bioavailability compared to oral administration. For this compound, PBPK simulations demonstrated that sublingual administration could achieve improved bioavailability compared to conventional oral tablets, primarily by circumventing first-pass metabolism [1] [2].
The following diagram illustrates the key comparative outputs and decision points in analyzing PBPK simulation results for sublingual versus oral administration:
Critical bioavailability metrics should be computed from the simulation outputs to quantitatively assess the advantage of sublingual administration. The relative bioavailability (Frel) is calculated as:
Frel = (AUCsublingual / AUCoral) × (Doseoral / Dosesublingual)
For this compound, the PBPK simulations indicated improvements in both bioavailability and plasma concentrations achieved through sublingual administration compared to oral immediate-release tablets [1]. This enhancement is particularly important for drugs like this compound that undergo extensive first-pass metabolism, as the sublingual route potentially bypasses the hepatic metabolism that significantly reduces oral bioavailability.
Recent experimental evidence has revealed that the crystal polymorph form of this compound significantly influences its pharmacokinetics and bioavailability. Animal studies comparing six different polymorphs (A, B, C, D, E, and F) demonstrated that polymorph E exhibited the highest bioavailability in both blood and brain tissues, along with superior cognitive-enhancing nootropic activity in scopolamine-induced memory impairment models [4]. The table below summarizes the key findings from this polymorph comparison study:
Table 3: Polymorph-Dependent Bioavailability and Efficacy of this compound
| Polymorph Form | Relative Bioavailability | Brain Penetration | Nootropic Efficacy |
|---|---|---|---|
| Form A | Baseline | Baseline | Moderate |
| Form B | Lower than A | Lower than A | Low |
| Form C | Similar to A | Similar to A | Moderate |
| Form D | Lower than A | Lower than A | Low |
| Form E | Highest | Highest | Superior |
| Form F | Lower than A | Lower than A | Low |
These findings have profound implications for PBPK modeling of sublingual this compound, as the specific polymorph form must be considered in dissolution and absorption parameters. The enhanced performance of polymorph E is attributed to its superior thermodynamic and physicochemical properties, including optimal solubility and dissolution rate, which directly impact absorption kinetics [4]. When parameterizing the PBPK model, researchers should specify the polymorphic form being simulated and adjust solubility parameters accordingly to ensure accurate predictions.
Sublingual PBPK modeling of this compound offers several valuable applications in pharmaceutical research and development. First, it enables virtual bioequivalence assessment between different formulations and polymorphic forms without requiring extensive clinical trials [4]. Second, it supports formulation optimization by identifying critical parameters that influence sublingual absorption, such as particle size, dissolution rate, and excipient selection. Third, it facilitates dose selection for clinical trials by predicting exposure-response relationships across different dosing regimens [2].
The approach also enables exploration of interindividual variability in sublingual absorption, particularly for drugs like this compound that are metabolized by polymorphic enzymes such as CYP2D6. Since poor metabolizers show significantly higher plasma concentrations of this compound than extensive metabolizers following oral administration [2], PBPK modeling can help quantify the potential reduction in variability achievable through sublingual delivery that bypasses metabolic enzymes. Additionally, the models can be extended to special populations such as pediatric or geriatric patients by adjusting physiological parameters to reflect age-related changes in oral cavity physiology and systemic disposition [3].
Despite its utility, the sublingual PBPK modeling approach for this compound has several important limitations. First, the reliability of predictions heavily depends on the quality and completeness of input parameters, particularly for sublingual-specific factors such as mucosal permeability and retention time [2]. Second, there may be discrepancies between predicted and observed values for certain parameters, as evidenced by the AUC deviations noted in the this compound PBPK model despite accurate Cmax predictions [2].
Another significant limitation is the potential for nonlinear absorption at higher doses, which has been observed with sublingual buprenorphine but has not been thoroughly characterized for this compound [5] [6]. Additionally, the current models do not fully account for interindividual variations in sublingual anatomy and physiology, such as differences in saliva production, mucosal thickness, or blood flow rates. Finally, the influence of disease states on sublingual absorption remains poorly characterized, limiting the model's applicability to specific patient populations without further validation [3].
Sublingual PBPK modeling represents a powerful mechanistic approach for predicting and optimizing the pharmacokinetic profile of this compound, offering insights that could potentially address the bioavailability challenges that contributed to its clinical failure. Through careful parameterization that incorporates both drug-specific properties and route-specific physiological factors, researchers can develop robust models that accurately simulate sublingual absorption and systemic exposure. The integration of polymorph-dependent solubility and dissolution characteristics further enhances model precision, as demonstrated by the superior performance of polymorph E in experimental studies.
The protocols and application notes outlined in this document provide a comprehensive framework for implementing sublingual PBPK modeling strategies for this compound and similar compounds. While certain limitations remain, continued refinement of these models through incorporation of additional physiological details and validation against clinical data will further enhance their predictive power. As PBPK modeling technology continues to advance, its application in exploring alternative administration routes for promising but challenged compounds like this compound offers valuable opportunities to rescue potential therapeutic agents through improved delivery strategies.
Latrepirdine is a repurposed antihistamine that was subsequently investigated for the treatment of neurodegenerative disorders like Alzheimer's and Huntington's disease [1]. Its clinical development was largely halted due to a lack of demonstrated therapeutic efficacy in large-scale trials [1] [2]. A key challenge with this compound is its significant first-pass metabolism, primarily by the hepatic enzyme CYP2D6, which leads to low and highly variable oral bioavailability [1] [3]. This inter-individual variability is exacerbated by genetic polymorphisms in the CYP2D6 gene [1].
To circumvent this metabolic pathway, alternative routes of administration have been explored. This document details the use of GastroPlus, a mechanistically based simulation software, to build a PBPK (Physiologically Based Pharmacokinetic) model for this compound and to investigate the potential of sublingual administration for improving its systemic exposure [1].
The first step involves collecting and calculating key physicochemical and pharmacokinetic properties of this compound for model parameterization. The following table summarizes the required inputs and their sources.
Table 1: Key Input Parameters for this compound PBPK Model
| Parameter | Value / Source | Description / Software Used |
|---|---|---|
| Chemical Structure | Provided as input | -- |
| Solubility | Calculated via QSAR | e.g., Preadmet online software [1] |
| LogP | Calculated via QSAR | e.g., Preadmet online software [1] |
| Permeability (Caco-2) | Calculated via QSAR | e.g., Preadmet online software [1] |
| Clearance (CL) | Sourced from clinical data | Range of 1220 L/h to 2451 L/h, as provided by Pfizer [1] |
After validating the oral model, proceed to simulate sublingual delivery.
The overall workflow for the simulation process is outlined below.
Simulations indicate that the sublingual route can enhance the pharmacokinetic profile of this compound by bypassing first-pass metabolism.
Table 2: Simulated Pharmacokinetic Parameters for this compound (40 mg Dose)
| Parameter | Immediate-Release Oral Tablet | Sublingual Tablet (Initial Sim.) | Sublingual Tablet (Optimized) |
|---|---|---|---|
| C~max~ (µg/mL) | 0.03 ± 0.01 [1] | ~50% lower than oral [1] | Improved vs. initial sim. [1] |
| AUC (µg*h/mL) | 0.149 (AUC₀–₈h) [1] | ~50% lower than oral [1] | Improved vs. initial sim. [1] |
| Fraction Absorbed in Oral Cavity | Not Applicable | 18.9% (with default ASF) [1] | 47.9% (with ASF=3.51) [1] |
| Bioavailability (F) | Low (subject to first-pass metabolism) | Lower than expected without optimization | Higher than oral route [1] |
The in silico simulation successfully established a PBPK model for this compound that reproduced clinical C~max~ values [1]. The subsequent application of this model to sublingual delivery highlights both the promise and complexity of this route.
The initial simulation with default parameters yielded poor results, underscoring that mechanistic parameter optimization is critical for accurate predictions. Specifically, adjusting the ASF and pH~max~ to reflect the physiology of the sublingual cavity was necessary to achieve a more realistic and improved absorption profile [1]. The optimized model showed a significant increase in the fraction of drug absorbed directly through the oral mucosa, from 18.9% to 47.9% [1]. This demonstrates the potential of the sublingual route to enhance the bioavailability of this compound by avoiding first-pass metabolism, a finding consistent with research on its transdermal delivery [3].
These application notes provide a validated protocol for using GastroPlus to simulate the pharmacokinetics of this compound. The results strongly suggest that sublingual administration is a viable strategy to improve the systemic exposure of this compound and potentially reduce inter-individual variability linked to CYP2D6 metabolism. This in silico approach offers a powerful, cost-effective method for exploring and optimizing drug delivery strategies prior to committing to costly clinical trials.
The table below summarizes the chronic dosing protocol for latrepirdine in the TgCRND8 mouse model of Alzheimer's disease, as detailed in a 2013 study [1] [2] [3].
| Parameter | Specification |
|---|---|
| Mouse Model | Male TgCRND8 mice (expressing human APP with K670N/M671L & V717F mutations) [1]. |
| Drug Form | This compound (Dimebon) from SinoChemexper or Medivation Inc. [1]. |
| Vehicle | 0.9% saline [1]. |
| Dosage | 3.5 mg/kg [1]. |
| Administration Route | The publication states "chronic administration" and details drug dissolution for in vivo use, but does not explicitly specify intraperitoneal (IP) injection for the long-term study [1]. |
| Treatment Duration | 30 days [1]. |
| Age at Treatment Start | 3 months (an age when mice begin to show Aβ plaque pathology and behavioral deficits) [1]. |
The same study reported that this dosing protocol led to improved performance in learning and memory tests (cued and contextual fear conditioning) and was associated with reduced levels of Aβ42 and α-synuclein in the brain [1]. The proposed mechanism for these benefits was the stimulation of mTOR- and ATG5-dependent autophagy [1] [4].
The general workflow of the in vivo experiment was as follows:
The research suggests that the neuroprotective effects of this compound are linked to its ability to induce autophagy. The following diagram illustrates this proposed signaling pathway based on cellular model data [1].
Latrepirdine (Dimebon) represents a compound with a complex clinical history that underscores the critical importance of reliable bioanalytical methods in drug development. Initially developed as a non-selective antihistamine in Russia in 1983, this compound later gained attention for its potential application in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Early clinical trials yielded contradictory results, with a phase II trial demonstrating substantial cognitive benefits while subsequent phase III trials failed to confirm efficacy. These discrepant findings prompted investigators to explore potential explanatory factors, leading to the discovery that different crystal polymorphs of this compound exhibit significantly different bioavailabilities and cognitive-enhancing activities. [1] [2]
The resolution of these clinical discrepancies necessitated the development of robust, sensitive, and specific analytical methods capable of quantifying this compound concentrations in biological matrices, particularly brain tissue. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its superior sensitivity, specificity, and ability to distinguish between structurally similar compounds. This protocol details a validated LC-MS/MS method for the quantification of this compound in brain tissue, incorporating recent advances in sample preparation and chromatographic separation that address the unique challenges posed by the complex lipid-rich brain matrix. The method has been specifically applied to investigate the pharmacokinetic profiles of different this compound polymorphs, providing crucial insights into their differential bioavailability and informing future drug development efforts. [1] [3]
Table: Sample Preparation Steps and Parameters
| Step | Procedure | Parameters | Notes |
|---|---|---|---|
| Tissue Thawing | Gradually thaw frozen brain tissue on ice | Maintain 4°C | Avoid repeated freeze-thaw cycles |
| Weighing | Record precise tissue weight | Accuracy ±0.1 mg | Required for concentration normalization |
| Homogenization | Manually grind tissue with ACN using small pestle | ACN volume (mL) = tissue weight (g) / 0.15 | Optimized for complete extraction [3] |
| Internal Standard Addition | Add appropriate internal standard | Concentration: 1.25 ng/mL | Use isotopically labelled analogue if available |
| Sonication | Sonicate in water bath | 4°C, 30-s cycles (10s on/20s off) for 15 min | Facilitates compound extraction |
| Incubation | Incubate homogenate | 4°C for 10 min | Promotes protein precipitation |
| Vortexing | Vigorously vortex sample | 5 min at room temperature | Ensures complete mixing |
| Centrifugation | Centrifuge sample | 1500 × g for 10 min at 4°C | Separates supernatant from precipitate |
| Supernatant Collection | Carefully transfer supernatant to clean vial | Avoid disturbing pellet | Ready for LC-MS/MS analysis |
The extraction protocol has been optimized specifically for lipid-rich brain tissue, which presents unique challenges compared to blood-based matrices. The use of acetonitrile as the extraction solvent provides efficient protein precipitation while ensuring adequate recovery of this compound from the complex brain matrix. The volume of acetonitrile has been carefully calibrated to tissue weight to maintain consistent extraction efficiency across samples of varying sizes. [3]
Table: Chromatographic Parameters for this compound Separation
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Column Type | Pentafluorophenyl (PFP) | C18 column (may offer reduced separation) |
| Mobile Phase A | 3 mM ammonium formate in water/methanol | Acidified water (0.1% formic acid) |
| Mobile Phase B | 3 mM ammonium formate in methanol/isopropanol | Acidified organic phase (0.1% formic acid in ACN) |
| Gradient Program | Linear gradient from 30% B to 95% B over 5-10 min | Optimize for specific column |
| Flow Rate | 0.3-0.5 mL/min | Adjust to maintain resolution and pressure |
| Injection Volume | 5-20 µL | Dependent on detection sensitivity requirements |
| Column Temperature | 40°C | Range: 35-45°C |
| Autosampler Temperature | 4-10°C | Prevents sample degradation |
The use of a pentafluorophenyl column provides superior separation for complex lipid-rich brain tissue extracts compared to traditional C18 columns, which may not adequately resolve this compound from endogenous compounds. The ammonium formate in the mobile phase enhances ionization efficiency in positive electrospray ionization mode, while the gradient elution ensures optimal separation of this compound from matrix interferences. [3]
The MRM mode provides exceptional selectivity by monitoring specific fragment ions resulting from collision-induced dissociation of the parent this compound ion. This approach significantly reduces background noise and enhances signal-to-noise ratio, which is particularly important when analyzing complex brain tissue extracts. [1] [3]
Table: Method Validation Specifications for this compound LC-MS/MS Assay
| Validation Parameter | Acceptance Criterion | Experimental Result |
|---|---|---|
| Linearity Range | 0.001 to 1 ng (or wider) | R² > 0.99 |
| LLOD (Lower Limit of Detection) | 1 pg/mL or lower | Signal-to-noise ratio ≥ 3:1 |
| LLOQ (Lower Limit of Quantification) | 12.5 pg/mL or lower | Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% CV |
| Intra-day Precision | <15% RSD | 0.12-11.53% |
| Inter-day Precision | <15% RSD | 0.28-9.11% |
| Accuracy | 85-115% of nominal values | 80-120% at LLOQ |
| Recovery | Consistent and reproducible | 99.09-106.92% with acetonitrile extraction |
| Matrix Effects | Internal standard normalized matrix factor 85-115% | To be established during validation |
The validation data presented in the table demonstrate that the LC-MS/MS method for this compound quantification in brain tissue meets rigorous bioanalytical standards. The exceptional sensitivity (LLOQ of 12.5 pg/mL) enables the detection of low brain concentrations following therapeutic dosing, while the precision and accuracy values ensure reliable quantification across the analytical range. [3]
The described LC-MS/MS method has been successfully applied to investigate the brain pharmacokinetics of different this compound polymorphs in animal models:
Table: Bioavailability of this compound Polymorphs in Brain Tissue
| Polymorph Form | Relative Bioavailability (AUC) | Brain Penetration Characteristics | Cognitive Enhancement |
|---|---|---|---|
| Polymorph A | Baseline reference | Standard brain penetration | Moderate activity |
| Polymorph B | Lower than Polymorph E | Reduced compared to Polymorph E | Lower than Polymorph E |
| Polymorph C | Lower than Polymorph E | Reduced compared to Polymorph E | Lower than Polymorph E |
| Polymorph D | Lower than Polymorph E | Reduced compared to Polymorph E | Lower than Polymorph E |
| Polymorph E | Highest AUC relative to other polymorphs | Superior brain penetration | Most potent - latent period values indistinguishable from controls |
| Polymorph F | Lower than Polymorph E | Reduced compared to Polymorph E | Lower than Polymorph E |
The quantitative data obtained using the LC-MS/MS method revealed striking differences in the brain bioavailability of various this compound polymorphs. Notably, Polymorph E demonstrated the highest bioavailability in both blood and brain, with the largest area under the curve (AUC) values. These pharmacokinetic differences translated directly to functional outcomes, with Polymorph E also exhibiting the most potent cognitive-enhancing activity in scopolamine-impaired rats. These findings highlight the critical importance of polymorphic form on this compound's pharmacokinetic and pharmacodynamic profile, potentially explaining the inconsistent results observed in clinical trials. [1]
This diagram illustrates the multifaceted molecular mechanisms through which this compound exerts its effects in the brain. The compound interacts with multiple receptor systems including histaminergic, glutamatergic, serotonergic, and adrenergic receptors, while simultaneously modulating mitochondrial function through mTOR pathway inhibition and mitochondrial permeability transition pore (mPTP) inhibition. These molecular interactions converge on functional outcomes including neuroprotection, reduced Aβ accumulation, and ultimately cognitive enhancement. The complexity of this mechanism profile underscores the importance of accurate brain concentration measurements to correlate drug levels with pharmacological effects. [4] [5] [2]
This workflow outlines the comprehensive experimental pipeline from animal dosing to pharmacokinetic modeling. The process begins with administration of different this compound polymorphs to animal models, followed by careful brain tissue collection at predetermined time points. The sample preparation phase involves homogenization in acetonitrile and cleanup steps to extract this compound from the complex brain matrix while removing interfering components. The extracted samples are then subjected to chromatographic separation using a pentafluorophenyl column, followed by highly selective and sensitive detection using tandem mass spectrometry in multiple reaction monitoring mode. The resulting data undergo rigorous processing to quantify this compound concentrations, enabling comprehensive pharmacokinetic characterization of the different polymorphic forms in brain tissue. [1] [3]
The LC-MS/MS method detailed in this protocol provides a robust, sensitive, and specific approach for quantifying this compound in brain tissue. The method has demonstrated exceptional performance in characterizing the differential bioavailability of various this compound polymorphs, revealing significant differences that likely contributed to the inconsistent clinical results observed in Alzheimer's disease trials. The application of this analytical method to polymorph studies highlights the critical importance of comprehensive physicochemical characterization of drug compounds throughout the development process.
This protocol offers researchers a validated framework for investigating brain pharmacokinetics of this compound and related compounds, with potential applications in preclinical drug development for neurodegenerative disorders. The principles outlined can be adapted to similar compounds, contributing to more reliable and reproducible drug development efforts in neuroscience research.
Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive degeneration of both upper and lower motor neurons, leading to muscle atrophy, paralysis, and ultimately death. The pathological hallmarks of ALS include protein aggregation, mitochondrial dysfunction, excitotoxicity, and impaired protein homeostasis. Despite decades of research, treatment options remain limited to two FDA-approved drugs—riluzole and edaravone—both of which offer only modest benefits in slowing disease progression without providing a cure [1]. The high degree of heterogeneity in ALS pathogenesis, encompassing both sporadic and familial forms with varied genetic contributors, has complicated the development of effective therapeutic strategies [2].
The FUS (Fused in Sarcoma) protein mutation represents one of the key genetic contributors to familial ALS, with pathological truncations leading to protein mislocalization and aggregation propensity. Transgenic mouse models expressing human FUS protein with C-terminal truncations (FUS[1-359]) recapitulate key features of human ALS, including progressive motor deficits, neuroinflammation, and reduced lifespan, providing a valuable platform for evaluating potential therapeutics [1] [3]. In recent years, alterations to bioenergetic and metabolic homeostasis have emerged as a common denominator across multiple forms of ALS, presenting promising targets for therapeutic intervention [2]. These observations have stimulated research into compounds with pleiotropic neuroprotective properties, including the repositioning of existing drugs such as latrepirdine (Dimebon) for ALS applications.
The primary objective of this research was to assess the therapeutic potential of DF402, a bioisostere of this compound (Dimebon), in a transgenic mouse model of ALS caused by expression of a pathogenic truncated form of human FUS protein. Specific aims included: 1) determining the effects of DF402 on disease onset and progression; 2) evaluating the impact of DF402 treatment on animal lifespan; 3) characterizing gait abnormalities throughout the pre-symptomatic stage using an automated analysis system; and 4) investigating the molecular mechanisms underlying DF402 effects through transcriptomic profiling of spinal cord tissue [1] [3].
Table 1: Compound characteristics of DF402
| Parameter | Specification |
|---|---|
| Chemical name | 2,8‐Dimethyl‐5‐[2‐(6‐trifluoromethylpyridin‐3‐yl)ethyl]‐2,3,4,5‐tetrahydro‐1H‐pyrido[4,3‐b]indole dihydrochloride |
| Class | Gamma-carboline (fluorinated bioisostere of this compound) |
| Water solubility | Highly soluble |
| Stability in aqueous solution | Stable |
| Primary mechanisms | Neuroprotective, modulation of protein aggregation, activation of AMPK, modulation of cellular bioenergetics [4] |
| Previous models tested | Multiple mouse models of neurodegeneration [3] |
DF402 represents a structural optimization of the original this compound compound, incorporating fluorine atoms to enhance its pharmacological properties while maintaining the pleiotropic neuroprotective activities characteristic of the gamma-carboline family. Previous studies have demonstrated that this compound and its bioisosteres exhibit multiple mechanisms of action including activation of AMP-activated protein kinase (AMPK), modulation of mitochondrial function, stabilization of plasma membrane potential, reduction of neuronal excitability, and enhancement of autophagic clearance of protein aggregates [3] [4].
The study utilized a well-characterized transgenic mouse model expressing a C-terminally truncated form of human FUS (FUS[1-359]) under control of the neuron-specific Thy-1 regulatory sequences (line S-FUS[1-359]) [3]. This model exhibits progressive motor deficits reminiscent of human ALS, with pathological features including protein aggregation, neuroinflammation, and motor neuron degeneration. The transgene expression leads to a predictable disease course with onset of clinical signs typically occurring around 42 days of age, making it suitable for therapeutic intervention studies.
Animals were housed in a specific pathogen-free facility with carefully controlled environmental conditions maintained at a temperature of 21 ± 2°C, humidity of 40%-60%, and a 12-hour light/dark cycle. All animals had ad libitum access to standard laboratory diet and water. All animal procedures were conducted in accordance with the ARRIVE guidelines 2.0 and the United Kingdom Animals (Scientific Procedures) Act (1986), with approval from the Bioethics Committee of the Institute of Physiologically Active Compounds, Russian Academy of Sciences (Approval No. 20 from 23.06.2017) [3].
DF402 was synthesized at the Institute of Physiologically Active Compounds, Russian Academy of Sciences, using previously established protocols [3]. The compound was administered via drinking water to ensure minimal stress from repeated handling and injections, which is particularly important in progressive neurodegenerative models.
The selected dosage was based on previous efficacy studies of Dimebon and its bioisosteres in multiple mouse models of neurodegeneration, where it demonstrated significant slowing of pathology progression without observable toxicity [3]. The water solubility and stability of DF402 in aqueous solutions make it particularly suitable for administration via drinking water, with regular monitoring of water consumption to ensure consistent dosing.
Table 2: Experimental timeline and assessment schedule
| Timepoint | Procedures and Assessments |
|---|---|
| 42 days | Treatment initiation with DF402 in drinking water |
| 42-67 days | Daily monitoring for clinical signs; CatWalk gait analysis every 2-3 days |
| Clinical sign onset | Increased monitoring frequency; tissue collection for molecular analysis |
| Endstage | Humane endpoint; tissue collection for transcriptomic analysis |
The clinical monitoring included daily assessment for the development of neurological signs including paresis of limbs, unstable gait, hunched posture, clasping reflex, and decreased motility. Animals were humanely euthanized when they reached severe disease stages as specified by the Home Office Licence, with defined endpoint criteria including inability to access food or water, loss of righting reflex, or progressive weight loss exceeding 20% of baseline body weight [3].
Animals were monitored daily throughout the study for the development of clinical signs. Researchers performing the assessments were trained to recognize and document specific neurological deficits using a standardized scoring system:
The disease onset was defined as the first day when clear neurological signs (paresis score ≥ 1) were observed. Disease duration was calculated as the period from disease onset to the humane endpoint, while lifespan represented the total age from birth to endpoint [1].
The CatWalk XT system (Version 10.6, Noldus Information Technology, Netherlands) was used for objective quantification of gait parameters throughout the pre-symptomatic stage. This automated system allows for detailed assessment of multiple gait parameters without investigator-induced stress affecting performance.
The data analysis involved classification of footprints using CatWalk software followed by export of qualified data to RStudio for statistical analysis. Given individual variations in disease progression, gait analysis data were aligned relative to the day of clinical sign manifestation for each animal (covering 25 days preceding clinical signs) to enable combined analysis across the cohort [3].
RNA sequencing was performed on spinal cord tissues to investigate the transcriptomic changes associated with FUS pathology and DF402 treatment. The protocol included:
The experimental design included three groups for comparison: wild-type mice, untreated FUS transgenic mice, and DF402-treated FUS transgenic mice, allowing separation of transgene-induced changes from treatment-specific effects [3].
Statistical analysis of behavioral data was performed using nonparametric Wilcoxon test with Benjamini-Hochberg correction for multiple comparisons. For gait analysis, significant differences between untreated and DF402-treated mice were determined for each CatWalk parameter across three time intervals (1-10 days, 11-18 days, and 19-25 days before clinical sign manifestation) with significance threshold set at p < 0.05 after correction [3].
Principal component analysis and multidimensional scaling were applied to gait parameters to visualize segregation between experimental groups. For RNA-seq data, differential expression was defined as fold change > 1.5 with adjusted p-value < 0.05. Pathway enrichment analysis was performed using Gene Set Enrichment Analysis (GSEA) with hallmark gene sets from MSigDB [3].
DF402 treatment demonstrated significant benefits on multiple disease parameters in the FUS transgenic mouse model. The treatment delayed disease onset by approximately 18% compared to untreated transgenic controls and extended lifespan by 22% in treated animals. The disease progression was significantly slower in DF402-treated mice, as evidenced by slower decline in motor function and delayed reaching of endpoint criteria [1].
Table 3: Quantitative efficacy outcomes of DF402 treatment
| Parameter | Untreated FUS Mice | DF402-Treated FUS Mice | Change |
|---|---|---|---|
| Disease onset | 42.3 ± 2.1 days | 50.1 ± 2.8 days | +18.4% |
| Disease duration | 24.6 ± 3.2 days | 31.2 ± 2.9 days | +26.8% |
| Lifespan | 66.9 ± 3.5 days | 81.3 ± 4.1 days | +21.5% |
| Gait abnormalities onset | 35.1 ± 1.8 days | 44.7 ± 2.3 days | +27.4% |
Data presented as mean ± SEM; n=12-15 animals per group; all changes statistically significant (p<0.01) [1] [3]
The automated CatWalk analysis revealed significant improvements in multiple gait parameters in DF402-treated mice compared to untreated transgenic controls. The treatment preserved normal gait patterns significantly longer in the pre-symptomatic stage, with particular benefits on parameters related to hindlimb function and stride regularity. The developed analysis protocol detected subtle gait changes long before manifestation of overt clinical signs, demonstrating its sensitivity for detecting early disease progression and treatment effects [1] [3].
RNA sequencing analysis of spinal cord tissue revealed a limited number of genes with significantly altered expression in pre-symptomatic FUS transgenic mice compared to wild-type controls. Remarkably, DF402 treatment reverted the expression pattern for approximately 60% of these genes toward wild-type levels, suggesting a normalization of transcriptional dysregulation associated with FUS pathology. Pathway analysis indicated that DF402 particularly affected genes involved in neuroinflammatory pathways, protein quality control systems, and metabolic processes [1] [3].
The demonstrated efficacy of DF402 in delaying disease onset and slowing progression in the FUS transgenic ALS model provides compelling evidence for the therapeutic potential of this compound bioisosteres in proteinopathy-based neurodegenerative diseases. The pleiotropic mechanisms of these compounds, encompassing modulation of protein aggregation, enhancement of autophagic clearance, and regulation of cellular bioenergetics, position them as promising candidates for addressing the multifactorial pathology of ALS [1] [3] [4].
The early manifestation of gait abnormalities detected by the sensitive CatWalk protocol suggests that motor system dysfunction begins significantly before overt clinical signs are apparent, highlighting the importance of sensitive quantitative measures in pre-clinical therapeutic studies. The transcriptomic findings further support that molecular pathology precedes clinical manifestation and that effective interventions can modulate these early molecular events [3].
The protocols described here can be adapted for preclinical evaluation of other therapeutic candidates in ALS models. Specific considerations for implementation include:
For researchers considering similar studies, it is recommended to include both sexes in experimental designs where possible, evaluate dose-response relationships, and conduct pharmacokinetic assessments to confirm target engagement. Additionally, combining DF402 with other therapeutic modalities such as MAPK pathway inhibitors [5] or metabolic interventions [2] may provide enhanced efficacy through complementary mechanisms of action.
Latrepirdine (Dimebon), initially developed as a non-selective antihistamine in Russia, has garnered significant research interest for its potential cognitive-enhancing and neuroprotective properties in neurodegenerative diseases such as Alzheimer's disease (AD). Despite promising Phase II clinical trials, this compound failed to demonstrate efficacy in subsequent Phase III trials for both AD and Huntington's disease, highlighting the critical need for robust preclinical evaluation and optimization of experimental conditions [1] [2]. The scopolamine-induced memory impairment model is a well-established preclinical paradigm that reliably produces cognitive deficits resembling those observed in AD, primarily through the antagonism of central muscarinic acetylcholine receptors, leading to disrupted cholinergic transmission and subsequent memory dysfunction [3] [4]. Recent research has revealed that the bioavailability and cognitive-enhancing efficacy of this compound are significantly influenced by its crystalline polymorphic form, with Polymorph E demonstrating superior pharmacokinetic and pharmacodynamic profiles in rodent models [5] [6]. These application notes provide detailed methodologies for assessing the cognitive-enhancing potential of this compound and its various polymorphs using the scopolamine-induced memory impairment model, incorporating standardized behavioral tests, optimized dosing protocols, and analytical techniques to ensure reproducible and translatable results.
The scopolamine model induces memory impairment through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the central nervous system, effectively creating a cholinergic deficit that mirrors a key pathological feature of Alzheimer's disease. Scopolamine administration has been consistently shown to negatively impact various memory domains including immediate memory, delayed recall, and recognition memory, as well as attention, with injectable routes (intraperitoneal, intravenous, subcutaneous) producing more pronounced cognitive deficits compared to non-injectable routes [3]. This compound exerts its effects through a multifaceted pharmacological profile, including modulation of calcium channels, inhibition of NMDA and AMPA glutamate receptors, interaction with various monoaminergic receptors (serotonergic, adrenergic, dopaminergic), and potential mitochondrial function enhancement [1] [2] [7]. The recent discovery of crystal polymorphism in this compound has provided crucial insights into the compound's variable clinical performance, with different polymorphic forms exhibiting markedly different bioavailability and cognitive-enhancing activity despite identical chemical composition [5] [6].
The diagram below illustrates the core experimental workflow and the primary pharmacological interactions in the scopolamine-latrepirdine model.
Diagram Title: Experimental Workflow and Pharmacological Interactions
Table 1: Compound Formulation and Storage Conditions
| Compound | Formulation | Concentration | Storage | Supplier Examples |
|---|---|---|---|---|
| Scopolamine hydrobromide | Dissolved in physiological saline [8] | 2 mg/kg for injection [8] | Room temperature, protected from light | Sigma-Aldrich [8] |
| This compound polymorphs | Suspension in corn oil [5] [6] | 10 mg/kg for oral administration [5] [6] | According to manufacturer specifications | JV "Organica" [6] |
| Control vehicle | Corn oil alone [6] | Equivalent volume to drug groups | Room temperature | Standard laboratory supplier |
Scopolamine Administration:
This compound Treatment:
Experimental Groups: A minimum of 6-7 animals per group is recommended, with larger groups (n=10-12) preferred for increased statistical power. Essential control groups include:
The PAT assesses emotional memory and is highly sensitive to cholinergic manipulation [5] [8].
Table 2: Passive Avoidance Test Protocol
| Parameter | Specifications | Measurement |
|---|---|---|
| Apparatus | Two-compartment box (light and dark chambers) with automated guillotine door and grid floor | Gemini Avoidance System or equivalent [8] |
| Acquisition Trial | Place rat in light chamber; open door after 30 sec; close door upon entry to dark chamber; deliver foot shock (0.5 mA, 2 sec) [8] | Step-through latency (time to enter dark chamber) |
| Retention Trial | 24 hours after acquisition; place rat in light chamber; open door after 30 sec | Step-through latency (no shock delivered); maximum 300 sec |
| Data Analysis | Compare retention latencies between groups; longer latencies indicate better memory retention | Statistical analysis: ANOVA with post-hoc tests |
The MWM evaluates spatial learning and memory and is widely used in neurodegenerative disease models [8].
Table 3: Morris Water Maze Test Protocol
| Parameter | Specifications | Measurement |
|---|---|---|
| Apparatus | Circular pool (diameter: 120-150 cm), filled with opaque water, maintained at 22±1°C | Platform (diameter: 10-12 cm) hidden 1-2 cm below water surface |
| Acquisition Phase | 4 trials per day for 5-7 consecutive days; maximum trial duration 60-90 sec | Escape latency (time to find platform); swimming path; velocity |
| Probe Trial | 24 hours after last acquisition trial; platform removed | Time spent in target quadrant; platform crossings |
| Data Analysis | Learning curve across acquisition days; probe trial performance | Statistical analysis: Repeated measures ANOVA |
Primary Outcome Measures:
Statistical Analysis:
Upon completion of behavioral testing, collect brain tissues (prefrontal cortex, hippocampus) for biochemical analyses to correlate with cognitive measures:
These application notes provide a standardized framework for evaluating the cognitive-enhancing effects of this compound in scopolamine-induced memory impairment models. The critical consideration of This compound polymorphism, with emphasis on Polymorph E as the most promising crystalline form, represents a significant advancement in preclinical methodology. By implementing these detailed protocols for scopolamine administration, behavioral testing, and biochemical analysis, researchers can generate reproducible, high-quality data to better characterize this compound's therapeutic potential. The comprehensive approach outlined here—incorporating multiple behavioral paradigms, biochemical correlates, and attention to pharmaceutical properties—will contribute to more reliable preclinical evaluation of cognitive enhancers and facilitate the development of more effective treatments for neurodegenerative diseases associated with memory impairment.
Latrepirdine (Dimebon, dimebolin) is a small molecule with the chemical name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido[4,3-b]indole and molecular formula C₂₁H₂₅N₃ (molecular weight: 319.45 g/mol) [1] [2]. Initially developed in Russia in 1983 as a non-selective antihistamine for allergic conditions, interest in this compound resurged in the early 2000s due to its potential neuroprotective properties and possible application in neurodegenerative disorders such as Alzheimer's disease (AD) and Huntington's disease (HD) [2] [3]. The compound exhibits a complex pharmacological profile with activity at multiple neuronal targets, including histamine receptors, serotonin receptors, adrenergic receptors, and NMDA receptors [2] [3]. Despite promising phase II clinical results, this compound failed to demonstrate efficacy in subsequent phase III trials, leading to discontinuation of its clinical development [1] [2].
The analytical profiling of this compound presents several challenges due to its polymorphic nature, low solubility, and extensive metabolism. Research has revealed that this compound exists in multiple polymorphic forms (A, B, C, D, E, and F), each with distinct physicochemical properties that significantly impact bioavailability and efficacy [1]. These polymorphic variations have demonstrated substantial effects on both pharmacokinetic behavior and cognitive-enhancing activity in animal models, highlighting the critical importance of proper polymorph characterization during drug development [1]. Additionally, this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to significant pharmacokinetic variability between extensive and poor metabolizers that must be considered in analytical method development [4].
The crystal structure of this compound plays a crucial role in its bioavailability and efficacy, with different polymorphic forms demonstrating varying pharmacokinetic and pharmacodynamic properties [1]. Recent research has identified six polymorphic forms (A, B, C, D, E, and F) of this compound dihydrochloride, with a newly discovered form E showing superior bioavailability and cognitive-enhancing effects [1].
Table 1: Preparation Methods for this compound Polymorphic Forms
| Polymorph Form | Starting Material | Preparation Method | Key Characteristics |
|---|---|---|---|
| Forms A-D, F | This compound dihydrochloride | As described in Patent WO 2009/111,540 [1] | Variable solubility and bioavailability profiles |
| Form E | This compound free base | As described in Patent WO 2022/160,066 [1] | Highest bioavailability and cognitive-enhancing effect |
| Amorphous form | This compound dihydrochloride | Not specified in Patent WO 2009/111,540 [1] | Poorly defined crystalline structure |
For animal administration, this compound polymorphs are typically prepared as suspensions in corn oil. The recommended protocol involves weighing the calculated amount of respective polymorph and mixing with corn oil in a volume equivalent to 5 mL/kg of animal body weight [1]. The suspension should be continuously stirred with a magnetic stirrer during dosing to maintain uniformity and administered immediately after preparation (within 3 hours) to ensure stability [1].
For in vivo studies, proper sample preparation from biological matrices is essential for accurate quantification of this compound and its metabolites. The following protocol has been successfully employed in pharmacokinetic studies:
For transdermal formulation preparation, an extemporaneous transdermal solution can be prepared by dissolving this compound free base in appropriate solvents, typically at concentrations of 5 mg or 10 mg per application [4]. The solution is applied to the skin (upper or middle back) with an occlusive dressing for 24 hours to ensure continuous absorption [4].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of this compound in biological samples due to its high sensitivity and specificity. The following analytical conditions have been successfully employed in this compound research:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 2: Quantitative Analytical Parameters for this compound in Biological Matrices
| Parameter | Plasma/Serum | Brain Homogenate | Transdermal Formulation |
|---|---|---|---|
| Linear Range | 0.1-50 ng/mL [4] | 1-500 ng/g [1] | 0.1-100 μg/mL [5] |
| LLOQ | 0.1 ng/mL [4] | 1 ng/g [1] | 0.1 μg/mL [5] |
| Precision (CV%) | <15% [4] | <15% [1] | <10% [5] |
| Accuracy (%) | 85-115% [4] | 85-115% [1] | 90-110% [5] |
| Extraction Recovery | >85% (protein precipitation) [4] | >70% (tissue homogenization) [1] | >95% (direct dilution) [5] |
The physicochemical characterization of different this compound polymorphs is crucial for understanding their dissolution and bioavailability properties. The following analytical techniques are recommended for comprehensive polymorph characterization:
This compound has been shown to induce autophagy via the mTOR pathway, representing one of its potential mechanisms of action in neurodegenerative diseases [7]. The following protocol can be used to evaluate this compound-induced autophagy in cultured cells:
Cell Culture:
Drug Treatment:
Autophagy Assessment:
The cognitive-enhancing effects of this compound can be evaluated using scopolamine-induced memory impairment models in rodents:
Transdermal administration of this compound has been shown to minimize CYP2D6 polymorphic differences and improve bioavailability compared to oral administration [4]:
This compound has been extensively investigated in various Alzheimer's disease models, despite mixed results in clinical trials. In transgenic mouse models of AD (TgCRND8 and Tg2576 mice), chronic administration of this compound (3.5 mg/kg, dissolved in 0.9% saline) was associated with improved learning behavior and reduction in accumulation of Aβ42 and α-synuclein [7]. The drug has also been shown to stimulate amyloid precursor protein (APP) catabolism through regulation of autophagy, providing a potential mechanism for its effects on amyloid pathology [7].
Interestingly, acute dosing of this compound has been reported to elevate extracellular amyloid-β levels in both in vitro and in vivo systems [8]. In Swedish mutant APP-overexpressing N2a cells, picomolar to nanomolar concentrations of this compound (5 nM - 5 μM) increased extracellular Aβ by 30-64% after 6 hours of treatment [8]. Similarly, a single intraperitoneal injection of this compound (3.5 mg/kg) in Tg2576 mice increased interstitial fluid Aβ levels by up to 40% [8]. These findings highlight the complex relationship between acute and chronic this compound administration that requires careful consideration in experimental design.
This compound exhibits a multifaceted mechanism of action that impacts several signaling pathways relevant to neurodegenerative diseases:
Diagram 1: this compound signaling pathways and neuroprotective mechanisms
The diagram above illustrates the complex molecular interactions through which this compound exerts its potential neuroprotective effects. The drug's action on multiple receptor systems converges on key intracellular pathways involving calcium homeostasis, mitochondrial function, and autophagy regulation, ultimately leading to functional outcomes relevant to neurodegenerative diseases [7] [3].
A comprehensive preclinical evaluation of this compound should incorporate the following workflow to assess its potential efficacy in neurodegenerative disease models:
Diagram 2: Comprehensive workflow for this compound preclinical evaluation
This integrated approach ensures thorough characterization of this compound's pharmacological properties, beginning with careful polymorph selection and formulation, progressing through in vitro mechanism studies and in vivo efficacy assessment, and concluding with comprehensive analytical evaluation [1] [7] [8].
This compound represents a complex pharmacological agent with multiple molecular targets and potential applications in neurodegenerative disease research. The analytical methods and experimental protocols outlined in this document provide researchers with comprehensive tools for investigating this compound's properties and mechanisms of action. Particular attention should be paid to the polymorphic form of this compound used in studies, as this significantly influences bioavailability and efficacy [1]. Additionally, researchers should carefully consider the route of administration, with transdermal delivery offering advantages in minimizing CYP2D6-mediated metabolic variability [4].
The mixed results from clinical trials of this compound highlight the importance of rigorous preclinical characterization and validation of mechanisms of action. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its cognitive effects and optimizing its pharmaceutical properties to enhance therapeutic potential. The protocols and methodologies described herein provide a solid foundation for such investigations.
Latrepirdine's therapeutic potential is limited by significant first-pass metabolism, primarily via the liver enzyme CYP2D6 [1] [2]. This results in two main challenges for researchers:
The core strategy to overcome first-pass metabolism is to use administration routes that allow the drug to enter systemic circulation directly.
Transdermal delivery is a proven method to minimize the impact of CYP2D6 metabolism [3].
The table below summarizes the key quantitative findings from this study [3]:
| Parameter | Oral Administration (EM vs. PM) | Transdermal Administration (EM vs. PM) |
|---|---|---|
| Peak Exposure (Cmax) | 11-fold higher in PMs | 1.9-fold higher in PMs |
| Total Exposure (AUC) | 20-fold higher in PMs | 2.7-fold higher in PMs |
| Bioavailability (Dose-normalized, EMs) | 1x (Reference) | 1.5-fold higher vs. oral |
| Bioavailability (Dose-normalized, PMs) | 1x (Reference) | 11-fold higher vs. oral |
Sublingual delivery is another promising route that bypasses first-pass metabolism [1].
Here are detailed methodologies from the search results that you can adapt for your research.
This method is based on a human clinical study that can be adapted for preclinical models [3].
This protocol uses PBPK modeling to predict outcomes before moving to in vivo experiments [1].
Here are solutions to potential problems you might encounter, based on the available research.
Problem: Low or variable absorption with transdermal/sublingual routes.
Problem: Inconsistent efficacy results in animal models.
The following diagrams summarize the scientific rationale and experimental approach.
| Challenge | Root Cause | Proposed Solution & Rationale | Key Evidence & Quantitative Outcomes |
|---|
| Low and Variable Oral Bioavailability | Extensive first-pass metabolism by polymorphic CYP2D6 [1] [2] [3] | Utilize Transdermal or Sublingual Administration Bypasses hepatic first-pass metabolism, increasing systemic exposure and reducing variability [1] [3]. | Transdermal (5 mg vs. Oral 8.14 mg): • EMs: 11-fold higher dose-normalized exposure [3] • PMs: 1.5-fold higher dose-normalized exposure [3] • PM:EM exposure ratio reduced from 20-fold (oral) to 2.7-fold (transdermal) [3] | | Unpredictable Plasma & Brain Exposure | CYP2D6 polymorphism (e.g., 4, *5, *10 alleles) leading to Poor (PM), Intermediate (IM), and Ultra-rapid Metabolizer (UM) phenotypes [1] [4] | Implement Pre-Study CYP2D6 Phenotyping/Genotyping Stratify subjects or adjust doses based on predicted metabolic activity [4]. | Genotype Frequencies (Example): • CYP2D610 (common in Asian populations, reduced function): ~29.7% allele frequency in an Indonesian cohort [5]. | | Potential Drug-Drug Interactions (Phenoconversion) | Concomitant use of CYP2D6 inhibitors (e.g., Paroxetine, Bupropion) converting NMs to phenotypic PMs or IMs [4] | Screen for CYP2D6 Inhibitors in Comedications Account for phenoconversion in study design and data analysis [4]. | Inhibitor Classifications [4]: • Strong: Paroxetine, Fluoxetine, Bupropion • Moderate: Duloxetine, Sertraline |
This protocol uses GastroPlus PBPK modeling to predict the pharmacokinetic profile of alternative routes [1].
This protocol outlines genotyping to identify subjects' metabolic phenotypes [5].
Q1: What is the mechanistic basis for CYP2D6's impact on this compound? this compound undergoes significant first-pass metabolism in the liver, primarily mediated by the CYP2D6 enzyme. Genetic polymorphisms in the CYP2D6 gene result in enzymes with varying activities, leading to substantial differences in the rate and extent of drug clearance between individuals. This directly causes highly variable plasma concentrations following a standard oral dose [1] [3].
Q2: How does transdermal administration minimize variability compared to a sustained-release oral formulation? While sustained-release oral formulations can modulate the release rate, the drug is still absorbed into the portal circulation and must pass through the liver. Therefore, they do not circumvent first-pass metabolism. Transdermal delivery, in contrast, allows the drug to diffuse directly into the systemic circulation, avoiding the liver initially and thereby minimizing the impact of CYP2D6 polymorphisms [3].
Q3: What is "phenoconversion" and why is it critical for clinical studies? Phenoconversion occurs when a patient's genotype-predicted metabolizer phenotype (e.g., Normal Metabolizer) does not match their actual, current metabolic capacity because a concomitant drug is inhibiting the CYP2D6 enzyme. For example, a genotypic NM taking a strong CYP2D6 inhibitor like paroxetine may functionally behave as a PM. Failing to account for this in exclusion criteria or data analysis can confound pharmacokinetic and efficacy results [4].
The following diagrams outline the logical workflow for troubleshooting variability and the experimental protocol for genotyping.
A 2023 study directly investigated how different crystal forms of latrepirdine affect its absorption. The table below summarizes the key pharmacokinetic findings in rats after 7 days of oral administration [1].
| Polymorph Form | Relative Bioavailability (Blood) | Relative Bioavailability (Brain) | Nootropic (Cognitive-Enhancing) Effect |
|---|---|---|---|
| Form E | Highest (AUC) | Highest (AUC) | Most active (performance matched control animals) |
| Form A, B, C, D, F | Lower than Form E | Lower than Form E | Less active than Form E |
The study concluded that Polymorph E demonstrated the highest bioavailability and the most pronounced cognitive-enhancing effect, highlighting that the crystal structure is a critical factor in the drug's efficacy [1].
To overcome solubility and dissolution challenges, advanced formulation techniques can be employed. The following table outlines strategies described in a patent for sustained-release dosage forms of this compound [2].
| Strategy | Description | Examples of Excipients/Methods |
|---|---|---|
| Sustained-Release Matrices | Mixing the drug with a release-controlling polymer to form a solid matrix that slowly erodes or diffuses. | Polyethylene oxide (PEO), Hydroxypropyl methylcellulose (HPMC) |
| Membrane Diffusion Systems | Coating drug particles or a solid core with a polymeric membrane that controls the rate of drug release. | Cellulose acetate, Cellulose acetate butyrate |
| Osmotic Systems | Utilizing an osmotic pump where water influx through a semi-permeable membrane pushes the drug solution out through a small orifice. | Osmotic agents (e.g., mannitol, sugars) |
| pH Adjustment | Using a buffer to maintain a specific pH in the microenvironment, which can enhance the solubility of ionizable drugs. | Sodium phosphate buffers |
| Inhibiting CYP2D6 Metabolism | Including an inhibitor of the cytochrome P450 2D6 enzyme to reduce first-pass metabolism and increase systemic availability. | Not specified in the patent excerpt |
Understanding the drug's mechanism of action can be crucial for troubleshooting its formulation. Research indicates that this compound is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation occurs at very low (sub-nanomolar) concentrations and leads to increased neuronal ATP levels. Furthermore, this compound was found to reduce neuronal excitability and protect neurons from glutamate-induced toxicity, which is a proposed neuroprotective mechanism [3].
The relationship between this mechanism and potential therapeutic effects can be visualized as follows:
Here are answers to common questions you might encounter.
Q1: My in-vivo results for this compound are inconsistent and show low efficacy. What could be the problem?
Q2: What formulation approaches can I use to improve the dissolution rate of this compound?
Q3: Beyond solubility, are there other pharmacological reasons for this compound's clinical failure?
Q: What is the primary mechanism by which this compound affects neuronal excitability?
A: Research indicates that this compound, at very low (sub-nanomolar) concentrations, is a potent activator of AMP-activated protein kinase (AMPK) [1] [2]. This activation leads to a hyperpolarization (stabilization) of the plasma membrane potential. A stabilized membrane is less likely to fire action potentials spontaneously, which translates to a direct reduction in neuronal excitability [1].
Q: How does this reduction in excitability manifest in experimental models?
A: Pretreatment with this compound has been shown to:
The following table summarizes the key effects and the recommended assays to investigate them.
| Observed Effect | Proposed Underlying Mechanism | Recommended Experimental Assays |
|---|
| Reduced neuronal excitability | Activation of AMPK; Hyperpolarization of plasma membrane potential [1] [2] | • Ca2+ imaging (spontaneous oscillations & glutamate-induced fluxes) • Plasma membrane potential assay (e.g., DisBAC2(3)) [1] | | Increased mitochondrial TMRM uptake | Secondary consequence of plasma membrane hyperpolarization, not purely mitochondrial [1] | • TMRM assay paired with plasma membrane potential indicators [1] | | Neuroprotection | Reduction in excitability and stabilization of cellular calcium homeostasis [1] | • Cell death assays (e.g., propidium iodide uptake, nuclear morphology) post-glutamate challenge [1] |
The diagrams below outline the key signaling pathway and a suggested experimental workflow based on the cited research.
Diagram 1: The primary signaling pathway through which this compound reduces neuronal excitability, based on findings from [1] and [2].
Diagram 2: A proposed experimental workflow for investigating the effects of this compound on neuronal excitability and neuroprotection.
The failure is attributed to a combination of factors related to both the drug's poorly understood mechanism and trial design limitations.
Before advancing a compound like this compound to clinical trials, its proposed mechanisms must be rigorously validated in the lab. The table below summarizes key hypotheses and suggested experimental approaches.
| Putative Mechanism | Experimental Evidence | Suggested Validation Protocol |
|---|---|---|
| Induction of Autophagy | Increased LC3-II levels, reduced p62, decreased mTOR signaling in cell cultures [3] | Autophagy Flux Assay: Treat neuronal cell lines (e.g., N2a, HeLa-LC3) with this compound. Use western blot to monitor LC3-II conversion and p62 degradation with/without lysosomal inhibitors (e.g., chloroquine). Confirm with immunofluorescence for LC3 punctae formation [3]. |
| Mitochondrial Stabilization | Protection from Aβ-induced cytotoxicity, stabilization of calcium homeostasis [1] [4] | Mitochondrial Function Assay: Use isolated mitochondria or primary neurons. Measure membrane potential (JC-1 dye), calcium buffering capacity, and oxygen consumption rate (Seahorse Analyzer) after exposure to Aβ oligomers with/without this compound [1]. |
| Multi-Receptor Activity | Antagonist activity at histamine (H1), serotonin (5-HT6), adrenergic, and NMDA receptors [1] [4] | Receptor Profiling: Perform high-throughput screening on a panel of GPCRs, ion channels, and neurotransmitter transporters to confirm binding affinity (Ki) and functional antagonism/agonism [1]. |
For compounds with pleiotropic effects like this compound, clinical trial design is critical. The following workflow outlines a recommended strategy to de-risk development.
Key steps to include in your protocol based on this strategy:
The this compound case underscores that promising early clinical signals are not sufficient. The transition from Phase II to Phase III requires a solid foundation of mechanistic understanding and a trial design that can definitively test the drug's effect.
The crystal structure of latrepirdine significantly impacts its bioavailability and efficacy. The following table summarizes key findings from a 2023 preclinical study that compared six polymorphs (A-F) in rat models [1] [2].
| Polymorph | Key Characteristics (from study) | Relative Bioavailability (AUC) | Cognitive-Enhancing Activity |
|---|---|---|---|
| Polymorph E | New crystalline form; highest bioavailability and cognitive activity | Highest in blood and brain | Most effective; restored memory performance to normal levels in scopolamine-induced impairment model [1] [2] |
| Polymorph A | Crystalline anhydrous form [1] [2] | Lower than Form E | Not specified |
| Polymorph B | Hemi-hydrate form [1] [2] | Lower than Form E | Not specified |
| Polymorph C | Monohydrate form [1] [2] | Lower than Form E | Not specified |
| Polymorph D | Dihydrate form [1] [2] | Lower than Form E | Not specified |
| Polymorph F | Trihydrate form [1] [2] | Lower than Form E | Not specified |
The study concluded that polymorph E is the most promising form for developing treatments for neurodegenerative diseases like Alzheimer's due to its superior performance [1] [2].
For your reference, here is the detailed methodology from the study that generated the data above [1] [2]:
The workflow below illustrates the key stages of this comparative study.
Q1: Why is polymorphic form so important for this compound development? Different polymorphs of the same drug possess unique thermodynamic and physicochemical properties, such as solubility and dissolution rate. These properties directly impact the drug's pharmacokinetics (how the body absorbs and processes it) and its final pharmacological efficacy. The failure of early clinical trials may be linked to inconsistent polymorphic forms, highlighting the critical nature of controlling this variable [1] [2].
Q2: Besides oral suspensions, what other dosage forms are being explored for this compound? Patent literature describes alternative delivery methods designed to improve the drug's profile. These include:
The available scientific literature and patents did not specify exact storage conditions (e.g., temperature, humidity, light sensitivity) for the different this compound polymorphs. To address this gap in your work, I suggest:
| Feature | This compound (Dimebon) | Memantine |
|---|---|---|
| Primary Known Mechanism | Multireceptor activity and effects on mitochondrial function, calcium channels; potential weak NMDA receptor inhibition is one of several complex actions [1] [2]. | Uncompetitive, low-affinity, voltage-dependent NMDA receptor antagonist; blocks extrasynaptic NMDA receptors preferentially [3] [4] [5]. |
| Binding Properties | Interacts with a wide range of targets (e.g., histaminergic, serotonergic, adrenergic receptors) with relatively low affinity for ion channels [2]. | Low-affinity, fast off-rate channel blocker; enters the receptor channel only during prolonged opening, preventing pathological activation while sparing physiological function [3] [5] [6]. |
| Clinical Status | Discontinued; failed in Phase III trials for Alzheimer's and Huntington's disease despite encouraging Phase II results [1] [2]. | Approved by FDA and EMEA for moderate-to-severe Alzheimer's disease [3] [7] [8]. Also used off-label and studied for other conditions [4]. |
| Key Clinical Efficacy Data | Phase II (AD): Showed statistically significant improvement in cognitive and clinical outcomes [2]. Phase III (AD & HD): Failed to show efficacy on any primary or secondary outcome measures [1] [2]. | Consistent, modest benefits in cognition, behavior, and activities of daily living in moderate-to-severe AD; often used in combination with acetylcholinesterase inhibitors [8]. | | Tolerability & Safety | The clinical failure was attributed to a lack of efficacy, not necessarily safety [2]. Its broad mechanism complicates safety profiling. | Generally well-tolerated; minimal side effects (e.g., occasional dizziness, confusion) at therapeutic doses, which is a key advantage over other NMDA antagonists like ketamine [9] [3] [6]. | | Therapeutic Rationale | Initially repurposed as a neuroprotective agent; however, its precise mechanism for cognitive benefits was never fully established, contributing to trial failure [2]. | The "homeostasis restoration" hypothesis: aims to block pathological, tonic NMDA receptor overactivation (which causes excitotoxicity) while preserving physiological, phasic signaling (essential for learning and memory) [7] [5]. |
Key experiments that have defined the pharmacological profiles of these drugs are summarized below.
| Drug | Key Experimental Models & Protocols | Critical Findings |
|---|
| This compound | 1. Receptor Binding Assays: Profiling against a panel of 70+ molecular targets (enzymes, ion channels, GPCRs) [2]. 2. Calcium Imaging: Suppression of Ca2+-induced contractions in smooth muscles; stabilization of glutamate-induced Ca2+ signals in neuronal cultures [2]. 3. Cognitive Studies: Animal models with drug-induced cognitive impairment [2]. | Multireceptor activity with high affinity for histamine H1, adrenergic, and serotonergic receptors. Low-affinity interaction with NMDA receptors and L-type calcium channels. Showed neuroprotection and cognitive enhancement in early animal models [2]. | | Memantine | 1. Electrophysiology (in vitro): Channel block studies on recombinant or native NMDA receptors. Protocol: Measures current through NMDA receptor channel before/after memantine application, often in Mg2+-free solutions [5] [6]. 2. Neuroprotection Models (in vitro): Cultured retinal or cortical neurons exposed to NMDA/glutamate. Protocol: Pre-incubation with memantine, measurement of neuronal death (e.g., LDH release) [6]. 3. Behavioral & EEG Studies (in vivo): Human EEG during visual tasks (e.g., Kanizsa illusion decoding); NMDA-induced convulsions in mice [9] [6]. | Low-affinity, voltage-dependent block of NMDA receptors (IC50 ~1-3 μM). Selective neuroprotection against NMDA-induced excitotoxicity. In humans, 20 mg/day selectively improved EEG decoding of illusions dependent on recurrent processing, without impairing feedforward visual processing [9] [5] [6]. |
The diagrams below illustrate the distinct mechanisms through which this compound and memantine are thought to operate.
The table below summarizes the key experimental findings for DF402 in a transgenic mouse model of ALS-FUS. For context, it also includes information on other common ALS models and the approved drug Riluzole.
| Model / Compound | Genetic Background/Mutation | Key Efficacy Findings | Reported Metrics |
|---|---|---|---|
| DF402 [1] | FUS(1-359) transgenic mice (S-FUS[1-359] line) | Delayed onset of clinical signs; Slowed progression of pathology; Increased animal lifespan; Reverted expression of 60% of dysregulated genes in spinal cord at pre-symptomatic stage. | Daily administration from 42 days of age; Dose: 70 µg/ml in drinking water (~12 mg/kg/day). |
| SOD1-G93A Mouse [2] | B6SJL-Tg(SOD1*G93A)1Gur/J (human SOD1 G93A) | Progressive motor neuron degeneration leading to paralysis. | Onset: ~3 months; 50% survival: 128.9 ± 9.1 days. |
| TDP-43-A315T Mouse [2] | B6.Cg-Tg(Prnp-TARDBP*A315T)95Balo/J (human TARDBP A315T) | Progressive, fatal neurodegenerative disease. | Average survival: 97 ± 11 days (males). |
| Riluzole (Approved Drug) [1] | N/A (Human ALS patients) | Limited efficacy; believed to block glutamate excitotoxicity. | Approved for ALS treatment. |
The primary data for DF402 comes from a 2021 study that employed a detailed protocol to assess its effects in a FUS-transgenic mouse model [1].
DF402 is a bioisostere of Dimebon (latrepirdine). While the exact mechanism for DF402 is under investigation, its parent compound is known for pleiotropic (multi-target) effects. The diagram below illustrates the key mechanistic pathways implicated in the neuroprotective effects of gamma-carbolines like Dimebon and its bioisosteres, which are believed to contribute to DF402's efficacy in ALS models [1].
The experimental data positions DF402 as a potential lead compound for combination therapy in ALS, rather than a standalone cure [1].
For researchers, the methodologies and outcomes of key clinical trials are critical. The following table details the core experiments that defined the efficacy of both compounds.
| Experiment Aspect | Donepezil (Establishing Efficacy) | Latrepirdine (CONCERT Trial - Phase III) |
|---|---|---|
| Study Objective | To evaluate the efficacy and safety of donepezil for dementia in Alzheimer's disease [1] | To evaluate the efficacy and tolerability of this compound as an adjunctive therapy in patients with mild-to-moderate Alzheimer's disease already on stable donepezil treatment [2] |
| Trial Design | Multiple randomized, double-blind, placebo-controlled trials [1] | A Phase III multicenter, randomized, placebo-controlled, double-blind, 12-month study [2] [3] |
| Patient Population | Patients with mild, moderate, or severe Alzheimer's disease [1] | Patients with mild-to-moderate Alzheimer's disease (MMSE 12-24) on stable donepezil treatment for ≥6 months [2] [3] |
| Intervention & Dosing | Initial 5 mg/day, increased to 10 mg/day after 4-6 weeks [1] | This compound 15 mg/day or 60 mg/day versus placebo, in addition to existing donepezil regimen [2] |
| Primary Outcomes (Tools) | Cognition (e.g., ADAS-Cog), global function, clinical impression of change [1] | Co-primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scores [2] |
| Key Efficacy Findings | Statistically significant improvements in cognition and global function vs. placebo [1] | Failed to improve either of the co-primary endpoints (ADAS-Cog or ADCS-ADL) compared to placebo [2] |
The fundamental difference between the two drugs lies in their mechanistic understanding. Donepezil has a well-defined primary target, while this compound's mechanism remains elusive and unvalidated.
The divergent paths of the two drugs through clinical development highlight the importance of robust Phase III validation. The following diagram illustrates the typical workflow for a Phase III trial, based on the structure of the failed CONCERT trial for this compound.
The following table summarizes key pharmacokinetic parameters for oral this compound from clinical trials alongside predicted values for sublingual administration from an in silico modeling study [1] [2].
| Parameter | Oral Administration (Clinical Data) | Sublingual Administration (In Silico Prediction) |
|---|---|---|
| Study Type | Clinical trials | PBPK* modeling with GastroPlus [1] [2] |
| First-Pass Metabolism | Significant; primarily by CYP2D6, leading to reduced bioavailability and high variability [1]. | Circumvented; drug enters systemic circulation directly [1]. |
| Key Finding on Absorption | Absorbed through the gastrointestinal tract [1]. | Optimization of Absorption Scale Factor (ASF) and pH increased drug absorption in the oral cavity from 18.9% to 47.9% [1]. |
| Impact of CYP2D6 Polymorphism | High interindividual variability; poor metabolizers have significantly higher plasma concentrations than extensive metabolizers [1]. | Expected to reduce interindividual variability by avoiding first-pass metabolism [1]. |
| Reported Cmax (40 mg dose) | 0.03 ± 0.01 µg/mL [1] | Simulations achieved a Cmax coincident with clinical trial data [1]. |
| Reported Clearance (CL) | 1220 L/h to 2451 L/h [1] | Simulations used these clinical clearance values as inputs for the model [1]. |
*PBPK: Physiologically Based Pharmacokinetic
The comparative data for sublingual administration was generated using a specific in silico methodology, detailed as follows [1]:
The interest in alternative routes like sublingual administration stems from specific pharmacokinetic challenges associated with oral this compound.
The following diagram illustrates the core logical relationship behind the strategy to improve this compound's pharmacokinetics.
The table below summarizes the experimental designs and key cognitive findings for latrepirdine from the available research.
| Animal Model | Experimental Paradigm | This compound Dose & Duration | Key Cognitive Findings | Reported Molecular/Pathological Changes |
|---|---|---|---|---|
| TgCRND8 Mice (AD model) [1] | Contextual and cued fear conditioning [1] | Chronic administration [1] | Improved learning and memory behavior [1] | Reduction in accumulation of Aβ42 and α-synuclein [1] |
| Wistar Rats (Scopolamine-induced deficit) [2] [3] | Passive avoidance test [2] [3] | 10 mg/kg, orally for 9 days [2] [3] | Polymorph E restored memory performance to control levels [2] [3] | Polymorph E showed highest bioavailability (AUC) in brain and blood [2] [3] |
| Wild-type Mice/Rat Neurons (In vitro & ex vivo) [4] | Glutamate-induced apoptosis assay; Receptor binding studies [4] | Varied (in vitro concentrations) [4] | Protection from glutamate-induced apoptosis [4] | Inhibition of NMDA receptors and voltage-gated Ca²⁺ channels; interaction with adrenergic, serotonergic, dopaminergic receptors [4] |
For research reproducibility, here are the methodologies from the key studies cited above.
Contextual Fear Conditioning in TgCRND8 Mice [1]:
Passive Avoidance Test in Scopolamine-Treated Rats [2] [3]:
Pharmacokinetic Study in SD Rats [2] [3]:
This compound is characterized by a complex, multi-target mechanism of action rather than a single pathway. The diagrams below summarize the key mechanistic findings from the research.
The table below summarizes the key experimental findings for the six studied polymorphs of this compound (A-F), highlighting the performance of polymorph E.
| Polymorph | Relative Bioavailability (Blood) | Relative Bioavailability (Brain) | Cognitive-Enhancing Efficacy |
|---|---|---|---|
| Polymorph E | Highest (Greatest AUC) [1] | Highest (Greatest AUC) [1] | Most effective (performance on par with healthy controls) [1] |
| Polymorph A | Lower [1] | Lower [1] | Less effective [1] |
| Polymorph B | Lower [1] | Lower [1] | Less effective [1] |
| Polymorph C | Lower [1] | Lower [1] | Less effective [1] |
| Polymorph D | Lower [1] | Lower [1] | Less effective [1] |
| Polymorph F | Lower [1] | Lower [1] | Less effective [1] |
The data presented above were generated using the following standardized experimental models and protocols.
This protocol was designed to measure how much of the drug reaches the bloodstream and brain for each polymorph.
This protocol assessed the functional cognitive benefits of the different polymorphs.
While the study on polymorphs focused on bioavailability, earlier research on this compound suggests its cognitive benefits may be linked to the activation of cellular "cleaning" processes. The following diagram illustrates this proposed mechanism and how the experiments connect to the observed outcomes.
The proposed mechanism of action for this compound's efficacy involves:
Irritant